Product packaging for 2-(1H-benzo[d]imidazol-2-yl)benzoic acid(Cat. No.:CAS No. 16529-06-9)

2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Cat. No.: B178043
CAS No.: 16529-06-9
M. Wt: 238.24 g/mol
InChI Key: LIGZUQZUEDNPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Benzo[d]imidazol-2-yl)benzoic acid is a benzimidazole-based organic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. The benzo[d]imidazole core is structurally analogous to purine bases, allowing its derivatives to interact readily with biopolymers in biological systems, which is the foundation of its diverse biological activities . This specific compound, featuring a carboxylic acid functional group, provides a versatile handle for further synthetic modifications to create novel derivatives for pharmaceutical research and drug discovery . Researchers value this chemical for its potential in developing new therapeutic agents. The broader class of 2-substituted benzimidazoles has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, making them a focus in the search for new antibiotics . Furthermore, benzimidazole derivatives are extensively investigated in oncology research due to their adaptive tumor inhibitory mechanisms, which include enzyme inhibition and interaction with cellular pathways crucial for cancer proliferation . Some derivatives also exhibit notable antioxidant activity , functioning as free-radical scavengers to combat oxidative stress, which is linked to chronic illnesses . The structural flexibility of the this compound scaffold allows for the generation of novel compounds with targeted bioactivity, supporting its role in the synthesis of potential pharmacologically active molecules . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B178043 2-(1H-benzo[d]imidazol-2-yl)benzoic acid CAS No. 16529-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGZUQZUEDNPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312336
Record name 2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16529-06-9
Record name 16529-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, o-phenylenediamine. This document details the experimental protocol, reaction mechanism, and quantitative data to support researchers in the successful synthesis and characterization of the target molecule.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The specific target of this guide, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The primary synthetic route discussed herein involves the condensation reaction of o-phenylenediamine with a suitable dicarboxylic acid derivative, a common and effective method for the formation of the benzimidazole ring system.

Reaction Scheme and Mechanism

The synthesis of this compound from o-phenylenediamine is typically achieved through a condensation reaction with phthalic acid or its anhydride. The use of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), is often employed to facilitate the cyclization and drive the reaction to completion.

The reaction proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of phthalic anhydride (or phthalic acid). This is followed by a second intramolecular nucleophilic attack by the other amino group, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable benzimidazole ring.

Caption: Reaction pathway for the synthesis.

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of this compound.

Materials and Methods

Materials:

  • o-Phenylenediamine

  • Phthalic anhydride

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (10% w/v)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and phthalic anhydride (1 equivalent) is prepared.

  • Addition of Catalyst: Polyphosphoric acid is added to the flask in sufficient quantity to act as both a solvent and a catalyst.

  • Heating and Reflux: The reaction mixture is heated to 180-200°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-cold water.

  • Neutralization: The acidic solution is neutralized by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • Washing: The crude product is washed thoroughly with cold water to remove any inorganic impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

  • Drying: The purified product is dried in a vacuum oven.

experimental_workflow start Start reactants Mix o-phenylenediamine and phthalic anhydride start->reactants add_ppa Add Polyphosphoric Acid reactants->add_ppa heat Heat at 180-200°C for 4-6h add_ppa->heat cool Cool to room temperature heat->cool quench Pour into ice-water cool->quench neutralize Neutralize with 10% NaHCO3 quench->neutralize filter Filter the precipitate neutralize->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry in vacuum oven recrystallize->dry end End dry->end

Caption: Experimental workflow diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (o-phenylenediamine:phthalic anhydride)1:1
CatalystPolyphosphoric Acid
Reaction Temperature180-200 °C
Reaction Time4-6 hours
YieldTypically >80%
Melting Point>300 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (KBr, cm⁻¹) 3400-2500 (br, O-H & N-H), 1685 (C=O), 1620 (C=N), 1590 (C=C)
¹H NMR (DMSO-d₆, δ ppm) 13.1 (s, 1H, COOH), 12.8 (s, 1H, NH), 8.2-7.2 (m, 8H, Ar-H)

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from o-phenylenediamine. The described protocol, utilizing polyphosphoric acid as a catalyst, offers a high-yielding and straightforward method for obtaining this valuable pharmaceutical intermediate. The provided quantitative and spectroscopic data will aid researchers in the successful execution and characterization of the synthesis. This foundational knowledge is crucial for professionals engaged in the development of novel benzimidazole-based therapeutic agents.

A Comprehensive Technical Guide on the Formation of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed exploration of the synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a significant benzimidazole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth information on its formation mechanism, experimental protocols, and relevant data.

Introduction

Benzimidazoles are a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, including as antiviral, antifungal, and anticancer agents. The specific molecule, this compound, is of particular interest due to its structural features which can be exploited for further chemical modifications and drug design. Its synthesis is a prime example of the Phillips-Ladenburg reaction, a classic method for the formation of benzimidazoles.

The Core Mechanism of Formation

The formation of this compound is typically achieved through the condensation reaction of o-phenylenediamine with phthalic anhydride. The reaction proceeds through a multi-step mechanism involving nucleophilic attack, amide formation, and subsequent intramolecular cyclization followed by dehydration.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate amide-carboxylic acid.

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then undergoes an intramolecular nucleophilic attack on the newly formed amide carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic benzimidazole ring system.

This reaction is often facilitated by heating, sometimes in the presence of an acid catalyst which can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A o-Phenylenediamine C Ring-opened Amide-Carboxylic Acid Intermediate A->C Nucleophilic Attack B Phthalic Anhydride B->C D Tetrahedral Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration (-H2O)

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data Summary

The synthesis of benzimidazole derivatives can be influenced by various factors such as reaction time, temperature, and the use of catalysts. Below is a table summarizing typical reaction conditions and yields for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and carboxylic acids or their derivatives.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NoneMelt>1002High[1]
Ammonium ChlorideEthanol80-90Not Specified72-90[2]
Polyphosphoric AcidXyleneReflux651[2]
ZnO NanoparticlesEthanol700.25-2High[3]
p-Toluenesulfonic acidTolueneReflux2-3High[4]

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and related derivatives.

Protocol 1: Synthesis from o-Phenylenediamine and an Aromatic Acid with Ammonium Chloride[2]
  • Reactants:

    • o-Phenylenediamine (0.01 mol)

    • Aromatic acid (e.g., benzoic acid) (0.1 mol)

    • Ammonium chloride (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve o-phenylenediamine and the aromatic acid in ethanol in a round-bottom flask.

    • Add a catalytic amount of ammonium chloride to the mixture.

    • Heat the reaction mixture to 80-90°C with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzimidazole.

Protocol 2: Synthesis using p-Toluenesulfonic Acid as a Catalyst[4]
  • Reactants:

    • o-Phenylenediamine (0.01 mol)

    • Carboxylic acid (0.01 mol)

    • p-Toluenesulfonic acid (p-TsOH) (20 ml)

    • Toluene (10 ml)

  • Procedure:

    • Combine o-phenylenediamine, the carboxylic acid, and p-TsOH in toluene in a round-bottom flask equipped with a reflux condenser.

    • Reflux the mixture for 2-3 hours.

    • After cooling to room temperature, filter the reaction mixture.

    • The collected solid is the crude product.

    • Wash the product with a suitable solvent and dry to obtain the desired benzimidazole derivative.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine o-phenylenediamine, phthalic anhydride, and solvent B Add catalyst (optional) A->B C Heat mixture (e.g., 80-140°C) B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Precipitate product (e.g., add water) E->F G Filter and wash F->G H Dry the crude product G->H I Recrystallize H->I

Caption: General experimental workflow for the synthesis of benzimidazoles.

Conclusion

The synthesis of this compound is a robust and well-established process, primarily relying on the condensation of o-phenylenediamine and phthalic anhydride or a related phthalic acid derivative. The mechanism is a classic example of heterocyclic ring formation involving nucleophilic attack and dehydration. The reaction conditions can be varied to optimize yields and purity, with several catalytic systems available to facilitate the transformation. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this and related benzimidazole compounds for further study and application in various scientific fields.

References

An In-depth Technical Guide to 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid: Chemical Properties, Structure, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-benzo[d]imidazol-2-yl)benzoic acid is a heterocyclic organic compound featuring a benzimidazole ring substituted with a benzoic acid moiety at the 2-position. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Structure

The fundamental chemical and structural characteristics of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-(2-Carboxyphenyl)benzimidazole, o-(2-Benzimidazolyl)-benzoesaeure[1]
CAS Number 16529-06-9[1]
Molecular Formula C₁₄H₁₀N₂O₂[1]
Molecular Weight 238.25 g/mol [1]
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Solubility Not experimentally determinedN/A
pKa Not experimentally determinedN/A
logP (Computed) 2.8[2]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
Topological Polar Surface Area 66 Ų[2]

Structure:

  • SMILES: O=C(O)c1ccccc1c2nc3ccccc3[nH]2

  • InChI: InChI=1S/C14H10N2O2/c17-14(18)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)(H,17,18)

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzimidazole and benzoic acid rings. A broad singlet for the N-H proton of the benzimidazole ring and a downfield singlet for the carboxylic acid proton would also be anticipated.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (typically >165 ppm).

  • FT-IR: The infrared spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C=N stretching of the imidazole ring (around 1590-1620 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the aromatic rings.[3][4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238.25). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of the bond between the two ring systems.

Experimental Protocols

General Synthesis of 2-Arylbenzimidazoles

The synthesis of 2-substituted benzimidazoles, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. A general and environmentally friendly procedure is outlined below.[5]

Workflow for the Synthesis of 2-Substituted Benzimidazoles

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_product Product A o-Phenylenediamine E Nucleophilic Attack by o-Phenylenediamine A->E B Aromatic Aldehyde D Activation of Aldehyde by ZnO B->D C ZnO Nanoparticles C->D D->E F Intramolecular Cyclization E->F G Deprotonation F->G H 2-Substituted Benzimidazole G->H

Caption: General workflow for the ZnO-catalyzed synthesis of 2-substituted benzimidazoles.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine and the corresponding aldehyde (in this case, 2-carboxybenzaldehyde) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of zinc oxide nanoparticles (ZnO-NPs) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 70°C) for a specified period (typically 15 minutes to 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: After completion, cool the reaction mixture and add a mixture of ethanol and water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash it with an ethanol-water mixture, and recrystallize from a suitable solvent like ethanol to obtain the pure 2-substituted benzimidazole.[5]

Biological Activities

While specific studies on the biological activities of this compound are limited in the available literature, the broader class of benzimidazole derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties.

Anticancer Activity

Benzimidazole derivatives are known to exhibit significant anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[6][7][8] Some derivatives have been shown to act as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and CDK2.[6] The cytotoxic effects of these compounds are often evaluated using MTT assays on various cancer cell lines.

Logical Relationship of Kinase Inhibition and Anticancer Effects

G cluster_compound Compound cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Outcome A Benzimidazole Derivative B EGFR A->B Inhibits C HER2 A->C Inhibits D CDK2 A->D Inhibits E Cell Cycle Arrest B->E C->E D->E F Apoptosis E->F G Anticancer Activity F->G

Caption: Benzimidazole derivatives can inhibit multiple kinases, leading to anticancer activity.

Antimicrobial Activity

The benzimidazole scaffold is a core component of many antimicrobial agents.[9] Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Enzyme Inhibitory Activity

Beyond kinases, benzimidazole derivatives have been investigated as inhibitors of other enzymes, such as carbonic anhydrases.[12] The specific substitutions on the benzimidazole ring play a crucial role in determining the potency and selectivity of enzyme inhibition.

Conclusion

This compound, as a member of the promising benzimidazole class of compounds, holds potential for further investigation in drug discovery. This technical guide has summarized its known chemical properties and structure, providing a foundation for future research. While specific experimental data for this particular isomer is still emerging, the general characteristics and biological activities of related benzimidazole derivatives suggest that it is a valuable target for synthesis and biological evaluation. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential as a therapeutic agent.

References

Spectroscopic and Synthetic Insights into 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data, synthesis, and characterization of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a molecule of interest within the broader class of benzimidazole derivatives known for their diverse biological activities.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole and benzoic acid rings. Protons on the benzimidazole ring typically appear in the range of δ 7.2-7.8 ppm. The protons of the ortho-substituted benzoic acid moiety would likely show complex splitting patterns in the aromatic region. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and the N-H proton of the imidazole ring would also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm. The aromatic carbons of both ring systems will appear between δ 110-150 ppm, with the carbon attached to the nitrogen atoms in the imidazole ring appearing at the lower end of this range.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. A strong, sharp absorption peak between 1680-1725 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region, and the C-N stretching of the imidazole ring would likely be observed around 1300-1400 cm⁻¹. The N-H stretching vibration of the imidazole ring may be observed as a medium to weak band around 3200-3500 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 238.24 g/mol .

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. One of the most common and direct methods for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and phthalic acid or its derivatives.

General Synthetic Protocol:

A typical synthesis would involve the reaction of equimolar amounts of o-phenylenediamine and phthalic anhydride. The reaction is often carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to reflux for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. Purification of the crude product can be achieved by recrystallization from an appropriate solvent system.

Characterization Methods:

  • Melting Point: The melting point of the purified compound would be determined using a standard melting point apparatus.

  • Spectroscopy:

    • NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

    • IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

    • Mass spectra can be acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) on a mass spectrometer.

Logical Workflow for Synthesis and Characterization

The logical progression from starting materials to a fully characterized final product is essential for reproducible scientific research. The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (o-phenylenediamine, Phthalic Anhydride) reaction Condensation Reaction start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Purified Product purification->product mp Melting Point product->mp nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties and synthetic approaches for this compound. Further experimental investigation is required to obtain and publish the definitive spectral data for this specific compound, which will be invaluable for its future applications in medicinal chemistry and materials science.

An In-depth Technical Guide on the Solubility of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid (CAS No. 16529-06-9)[1]. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on qualitative solubility inferences, general characteristics of related compounds, and standardized experimental protocols for solubility determination.

Physicochemical Properties

PropertyValue
CAS Number 16529-06-9[1]
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol [2]
Appearance Expected to be a solid

Solubility Profile

Benzimidazole and its derivatives are often characterized by poor aqueous solubility due to their aromatic and heterocyclic structure. The presence of both a carboxylic acid group and a benzimidazole moiety suggests that the solubility of this compound is likely to be pH-dependent.

  • Aqueous Solvents: The compound is expected to be sparingly soluble in water. Its solubility is likely to increase in acidic and alkaline solutions due to the formation of soluble salts.

  • Organic Solvents: Qualitative information from synthesis procedures suggests that the compound may be soluble in polar organic solvents, particularly at elevated temperatures. For instance, recrystallization from ethanol is a common purification method for benzimidazole derivatives, indicating higher solubility in hot ethanol compared to cold ethanol[3]. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to be effective solvents for this class of compounds.

Experimental Protocols for Solubility Determination

For a compound with no established solubility data, a systematic experimental approach is required. The following are standard methodologies for determining the solubility of a sparingly soluble compound like this compound.

1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The agitation time should be sufficient to ensure equilibrium is reached (typically 24-72 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

    • Repeat the measurement at different temperatures to assess the temperature dependence of solubility.

2. Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to estimate solubility.

  • Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Add small aliquots of the stock solution to a series of aqueous buffers with varying pH values.

    • Monitor the solutions for the formation of a precipitate using nephelometry or turbidimetry.

    • The kinetic solubility is the concentration at which the first sign of precipitation is observed.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a novel compound.

G Workflow for Solubility Determination of this compound cluster_0 Preliminary Assessment cluster_1 Solubility Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis and Reporting A Compound Synthesis and Purification B Physicochemical Characterization (pKa, logP prediction) A->B C Kinetic Solubility in Aqueous Buffers B->C D Qualitative Solubility in Organic Solvents B->D E Thermodynamic Solubility (Shake-Flask) C->E D->E F pH-Solubility Profile E->F G Data Compilation and Analysis F->G H Technical Report Generation G->H

Caption: Workflow for solubility determination.

Synthesis Pathway

The synthesis of this compound typically involves the condensation of o-phenylenediamine with 2-carboxybenzaldehyde or a related derivative. A general reaction scheme is presented below.

G General Synthesis of this compound Reactant1 o-Phenylenediamine Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation Reactant2 2-Carboxybenzaldehyde Reactant2->Intermediate Product This compound Intermediate->Product Cyclization/ Oxidation

Caption: Synthesis of the target compound.

References

The Ascendant Therapeutic Potential of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Among the vast library of benzimidazole-containing compounds, derivatives of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid have emerged as a particularly promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives, tailored for researchers and professionals in the field of drug discovery and development.

Core Synthesis Strategies

The fundamental synthesis of the this compound core typically involves the condensation of o-phenylenediamine with phthalic anhydride or phthalic acid. This foundational molecule serves as a versatile starting point for a multitude of derivatives, primarily through modifications of the carboxylic acid group, such as esterification and amidation.

A general synthetic workflow for creating a library of N-substituted 2-(1H-benzo[d]imidazol-2-yl)benzamide derivatives is outlined below. This pathway highlights the key steps from the initial condensation to the final derivatization, offering a blueprint for further chemical exploration.

Synthesis_Workflow A o-phenylenediamine + Phthalic Anhydride B Condensation (e.g., in AcOH or under reflux) A->B Reactants C This compound B->C Product D Activation of Carboxylic Acid (e.g., SOCl2, HATU) C->D E Acyl Chloride or Activated Ester Intermediate D->E G Amidation Reaction E->G F Amine (R-NH2) F->G H N-substituted-2-(1H-benzo[d]imidazol-2-yl)benzamide G->H Final Product

Caption: General synthetic workflow for N-substituted derivatives.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with particularly compelling evidence in the realms of oncology and microbiology.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Various derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular processes.

One prominent target is the enzyme family of histone deacetylases (HDACs).[3] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[3] Certain benzoic acid derivatives have been shown to effectively inhibit HDAC activity, leading to the suppression of cancer cell growth.[3]

Another key pathway implicated in the anticancer effects of some benzimidazole derivatives is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[4] Inhibition of PI3Kα, a critical node in this pathway, can disrupt downstream signaling, leading to decreased cell proliferation and survival.[4]

Anticancer_Mechanism cluster_0 HDAC Inhibition cluster_1 PI3K/Akt Pathway Inhibition HDAC HDAC Histone Histone Acetylation HDAC->Histone Deacetylates TSG Tumor Suppressor Gene Expression Histone->TSG Promotes Apoptosis_HDAC Apoptosis TSG->Apoptosis_HDAC Induces HDAC_Inhibitor Benzimidazole Derivative HDAC_Inhibitor->HDAC Inhibits PI3K PI3Kα Akt Akt Phosphorylation PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PI3K_Inhibitor Benzimidazole Derivative PI3K_Inhibitor->PI3K Inhibits

Caption: Proposed anticancer mechanisms of action.

Antimicrobial Activity

The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery.[1][2] Derivatives of this compound have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[5][6]

The antimicrobial mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. For instance, some benzimidazole derivatives are known to target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in microorganisms.[7] Inhibition of DHFR leads to the depletion of essential metabolites and ultimately cell death. Another proposed mechanism involves the inhibition of bacterial cell division through the targeting of proteins like FtsZ.[8]

Antimicrobial_Mechanism cluster_0 DHFR Inhibition cluster_1 FtsZ Inhibition DHFR Dihydrofolate Reductase (DHFR) Nucleotide Nucleotide Synthesis DHFR->Nucleotide Growth_DHFR Microbial Growth Nucleotide->Growth_DHFR DHFR_Inhibitor Benzimidazole Derivative DHFR_Inhibitor->DHFR Inhibits FtsZ FtsZ Protein CellDivision Bacterial Cell Division FtsZ->CellDivision Growth_FtsZ Microbial Growth CellDivision->Growth_FtsZ FtsZ_Inhibitor Benzimidazole Derivative FtsZ_Inhibitor->FtsZ Inhibits

Caption: Proposed antimicrobial mechanisms of action.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of selected this compound derivatives and related compounds.

Table 1: Anticancer Activity (IC50 values in µM)

Compound IDHCT116 (Colon)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
Derivative 9g0.18 ± 0.030.43 ± 0.050.71 ± 0.080.63 ± 0.09[4]
Derivative N95.85---[7]
Derivative N184.53---[7]
5-FU (Standard)9.99---[7]
Compound 4b---4.8[9]
Compound 4g---5.1[9]

Table 2: Antimicrobial Activity (MIC values in µg/mL)

Compound IDS. aureusE. coliC. albicansM. smegmatisReference
Derivative 3ao< 1---[8]
Derivative 3aq< 1-3.9-[8]
Derivative 3ad3.9–7.8---[8]
Derivative 3ag--3.93.9[8]
Ciprofloxacin----[10]

Detailed Experimental Protocols

General Synthesis of N-(Substituted-phenyl)-2-(1H-benzo[d]imidazol-2-yl)benzamides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Substituted aniline

  • Dry solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride): To a solution of this compound in dry DCM, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

    • Method B (Coupling Agent): To a solution of this compound, the desired substituted aniline, and a base (e.g., DIPEA) in dry DMF, add a coupling agent such as HATU. Stir the reaction mixture at room temperature for 6-12 hours.[11]

  • Amidation:

    • For Method A: Dissolve the crude acyl chloride in dry DCM and cool to 0 °C. Add a solution of the substituted aniline and triethylamine in dry DCM dropwise. Allow the reaction to stir at room temperature for 4-8 hours.

    • For Method B: The amidation occurs in situ.

  • Work-up and Purification:

    • Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted benzamide derivative.

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.[13]

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and potent class of compounds with significant potential in drug development. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as elucidating their precise mechanisms of action through advanced biochemical and cellular assays. The development of structure-activity relationships (SAR) will be crucial in guiding the design of next-generation derivatives with improved therapeutic profiles. Furthermore, in vivo studies are warranted to evaluate the pharmacological and toxicological properties of the most promising candidates, paving the way for their potential clinical translation.

References

The Biological Frontier of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, anticancer properties, and mechanisms of action. A compilation of quantitative cytotoxicity data (IC50 values) against various cancer cell lines is presented in a structured format to facilitate comparative analysis and highlight structure-activity relationships. Detailed experimental protocols for key biological assays, including MTT for cytotoxicity, flow cytometry for cell cycle analysis, and western blotting for apoptosis marker detection, are provided to enable researchers to replicate and build upon existing findings. Furthermore, this guide elucidates the intricate signaling pathways modulated by these derivatives, primarily focusing on the induction of apoptosis through the mitochondrial pathway and the modulation of the PI3K/Akt and p53 signaling cascades. Visual representations of these pathways and experimental workflows are provided using Graphviz DOT language to enhance understanding.

Introduction

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to purine has made it a versatile building block for the design of molecules that can interact with a variety of biological targets. Among the vast library of benzimidazole derivatives, those featuring a benzoic acid moiety at the 2-position have emerged as a particularly interesting chemotype, demonstrating significant potential in the realm of oncology. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the induction of programmed cell death (apoptosis) and the disruption of cell cycle progression. This guide aims to consolidate the current knowledge on the biological activities of this compound derivatives, with a focus on their anticancer potential, to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its derivatives is typically achieved through the condensation of o-phenylenediamine with phthalic anhydride or its derivatives. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis

A mixture of an appropriate o-phenylenediamine (1 mmol) and a substituted phthalic anhydride (1 mmol) is heated in a solvent such as glacial acetic acid or ethanol. The reaction mixture is typically refluxed for several hours. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure of the synthesized compounds is then confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]

Anticancer Activity: Quantitative Data

The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of these compounds. The following tables summarize the reported IC50 values for a selection of these derivatives, providing a basis for understanding their structure-activity relationships (SAR).

Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines

Compound IDSubstitution on Benzimidazole RingSubstitution on Benzoic Acid RingCancer Cell LineIC50 (µM)Reference
1a --HCT-116 (Colon)5.85[1]
1b --MCF-7 (Breast)15.6[2]
1c --A549 (Lung)46.6[3]
1d --HepG2 (Liver)4.8[3]
2a 5-Nitro-HCT-116 (Colon)4.53[1]
2b 5-Chloro4-MethoxyMCF-7 (Breast)10.2[4]
3a -4-HydroxyA549 (Lung)33.8[5]
3b -4-NitroHepG2 (Liver)5.1[3]

Table 2: Structure-Activity Relationship Highlights

Structural FeatureEffect on Anticancer Activity
Electron-withdrawing groups on the benzimidazole ring (e.g., -NO2) Generally increases cytotoxic potency.
Electron-donating groups on the benzoic acid ring (e.g., -OCH3) May either increase or decrease activity depending on the cell line and overall molecular structure.
Hydroxyl substitutions on the benzoic acid ring Can contribute to enhanced activity, potentially through increased hydrogen bonding interactions with target proteins.
Halogen substitutions Often lead to increased lipophilicity and can enhance cell membrane permeability and target engagement.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

A predominant mechanism of action for these compounds is the induction of apoptosis, or programmed cell death. Evidence suggests that this occurs primarily through the intrinsic or mitochondrial pathway.

Apoptosis_Pathway cluster_0 This compound Derivative cluster_1 Mitochondrial Apoptosis Pathway Derivative Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves and activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed mechanism of apoptosis induction.

Modulation of PI3K/Akt and p53 Signaling

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Some this compound derivatives have been shown to inhibit this pathway, leading to decreased cell survival. Furthermore, the tumor suppressor protein p53 plays a crucial role in mediating the cellular response to DNA damage and other stresses. Activation of p53 can lead to cell cycle arrest or apoptosis.

PI3K_p53_Pathway cluster_PI3K PI3K/Akt Pathway cluster_p53 p53 Pathway Derivative This compound Derivative Akt Akt Derivative->Akt Inhibits phosphorylation p53 p53 Derivative->p53 Activates/Stabilizes PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation p21 p21 p53->p21 Bax_Apoptosis Bax_Apoptosis p53->Bax_Apoptosis Induces Apoptosis G1_Arrest G1/S Cell Cycle Arrest p21->G1_Arrest

Figure 2: Modulation of PI3K/Akt and p53 pathways.

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Figure 3: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The derivatives of this core structure have demonstrated potent cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt and p53. The structure-activity relationship data presented in this guide provides a valuable starting point for the rational design of more potent and selective analogs.

Future research in this area should focus on several key aspects. A more extensive exploration of the structure-activity landscape, including the synthesis and evaluation of a wider array of derivatives with diverse substitution patterns, will be crucial for optimizing the anticancer activity and selectivity of these compounds. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved in their biological effects. This may include investigating their potential to inhibit specific kinases or other enzymes that are critical for cancer cell survival and proliferation. Furthermore, preclinical evaluation of the most promising candidates in in vivo animal models will be essential to assess their therapeutic efficacy, pharmacokinetic properties, and overall safety profile. The continued investigation of this versatile chemical scaffold is poised to yield novel and effective therapeutic strategies for the treatment of cancer.

References

2-(1H-benzo[d]imidazol-2-yl)benzoic Acid: A Comprehensive Technical Guide for its Application as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a versatile ligand in the field of coordination chemistry. Due to its unique structural features, comprising a benzimidazole moiety and a carboxylic acid group, this ligand has garnered significant interest for the synthesis of novel metal complexes with diverse applications in catalysis, materials science, and medicinal chemistry. This document details the synthesis of the ligand, its coordination behavior with various metal ions, and the structural and spectroscopic properties of the resulting complexes. Furthermore, it outlines potential applications, particularly in the development of therapeutic agents and functional materials.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that play a crucial role in medicinal chemistry and materials science.[1][2] The fusion of a benzene ring and an imidazole ring bestows upon the benzimidazole scaffold a rigid and planar structure, facilitating π-π stacking interactions and hydrogen bonding. The incorporation of a carboxylic acid group at the 2-position of the benzoic acid substituent introduces a key coordination site, enabling the formation of stable complexes with a wide array of metal ions. The resulting bidentate or potentially polydentate nature of this compound allows for the construction of diverse coordination architectures, from discrete mononuclear complexes to extended coordination polymers.[1] This guide aims to consolidate the current knowledge on this ligand, providing a valuable resource for researchers engaged in the design and synthesis of novel metal-based compounds.

Synthesis of this compound

The synthesis of this compound and its derivatives typically involves the condensation reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions or high temperatures.[2] A common synthetic route involves the reaction of o-phenylenediamine with 2-carboxybenzaldehyde.[3]

General Experimental Protocol for Ligand Synthesis

A widely adopted method for the synthesis of this compound involves the following steps:

  • Reaction Setup: A mixture of o-phenylenediamine and 2-carboxybenzaldehyde (in a 1:2 molar ratio) is refluxed in a suitable solvent, such as methanol, for several hours.[3]

  • Product Isolation: Upon cooling, the resulting precipitate is collected by filtration.

  • Purification: The crude product is recrystallized from an appropriate solvent system, such as a methanol/chloroform mixture, to yield the pure ligand.[3]

SynthesisWorkflow Reactants o-phenylenediamine + 2-carboxybenzaldehyde Reaction Reflux (3h, 353 K) Reactants->Reaction Dissolve in Solvent Methanol Precipitation Cooling & Filtration Reaction->Precipitation Purification Recrystallization (Methanol/Chloroform) Precipitation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the ligand.

Coordination Chemistry and Complex Formation

The this compound ligand can coordinate to metal ions through the nitrogen atom of the imidazole ring and the oxygen atom of the carboxylate group, acting as a bidentate chelating agent. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

General Experimental Protocol for Complex Synthesis

The synthesis of metal complexes with this ligand generally follows a straightforward procedure:

  • Ligand Solution: The this compound ligand is dissolved in a suitable solvent, often an alcohol or DMF.

  • Metal Salt Addition: A solution of the desired metal salt (e.g., acetate, chloride, or nitrate) in the same or a compatible solvent is added to the ligand solution.

  • Complex Formation: The reaction mixture is stirred, sometimes with heating, to facilitate the formation of the complex.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization.[4]

ComplexFormation LigandSol Ligand in Solution (e.g., Methanol) Mixing Stirring at Room Temperature LigandSol->Mixing MetalSalt Metal Salt Solution (e.g., CuCl2·2H2O) MetalSalt->Mixing Precipitation Filtration & Washing Mixing->Precipitation Complex Metal Complex Precipitation->Complex

Caption: General workflow for the synthesis of metal complexes.

Structural and Spectroscopic Characterization

The characterization of both the ligand and its metal complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic and crystallographic techniques is typically employed.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its derivatives, compiled from various sources.

CompoundFT-IR (cm⁻¹) Highlights¹H NMR (δ, ppm) HighlightsUV-Vis (λ_max, nm)Reference(s)
2-(1H-benzo[d]imidazol-2-yl)phenol (L₁)3324 (ν(-NH) & ν(-OH)), 1631 (ν(C=N)), 1589 (ν(C=C)), 1491 (δ(-NH)), 1261 (ν(C-O))13.17 (s, 1H, -OH), 13.14 (s, 1H, -NH), 8.06–8.04 (dd, 1H, Ar-H), 7.72–7.71 (d, 1H, Ar-H), 7.61–7.59 (d, 1H, Ar-H), 7.40–7.37 (m, 1H, Ar-H), 7.29 (s, 2H, Ar-H), 7.05–7.00 (m, 2H, Ar-H)293, 319, 334[5]
4-(1H-benzo[d]imidazol-2-yl)benzoic acid (3)3373 (br, OH and NH), 1695 (C=O, acid), 1600 (C=N)7.60–7.70 (m, 4H, Ar-H), 8.00 (d, 2H, Ar-H), 8.33 (d, 2H, Ar-H), 10.25 (s, 1H, OH), 13.19 (s, 1H, NH)-[6]
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid---[1]
Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the ligand and its complexes. The table below presents selected crystallographic data for related compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference(s)
2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ)MonoclinicP2₁/n12.9280(4)7.9429(3)25.8478(9)103.005(2)-[7]
{Co(DMF)(BQ)Cl₂}TriclinicP-1-----[7]
{Mn(DMF)(BQ)Cl₂}TriclinicP-1-----[7]
2-phenyl-1H-benzo[d]imidazole-5-sulfonic acidMonoclinicP2₁/n9.9475(14)8.8269(12)16.459(2)100.620(2)1420.4(3)[8]
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid-------[9]

Applications

The versatile coordination behavior of this compound and the diverse properties of its metal complexes have led to their exploration in various fields.

Catalysis

Metal complexes of benzimidazole derivatives have shown promise as catalysts in a range of organic transformations. For instance, palladium complexes can be employed in cross-coupling reactions.[10] The stability of the ligand-metal bond is crucial for the catalytic activity and longevity of the catalyst.

Biological and Medicinal Applications

Benzimidazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][5] Metal complexation can enhance the therapeutic potential of the parent ligand. For example, copper and cobalt complexes of a related benzimidazole derivative have demonstrated potent activity against Mycobacterium tuberculosis.[4]

Applications Ligand This compound Complexes Metal Complexes Ligand->Complexes forms Catalysis Catalysis (e.g., Cross-Coupling) Complexes->Catalysis Materials Materials Science (e.g., MOFs, Luminescence) Complexes->Materials Medicine Medicinal Chemistry Complexes->Medicine Anticancer Anticancer Agents Medicine->Anticancer Antibacterial Antibacterial Agents Medicine->Antibacterial Antifungal Antifungal Agents Medicine->Antifungal

Caption: Potential application areas of the ligand and its complexes.
Luminescent Materials

Lanthanide complexes incorporating benzimidazole-carboxylate ligands have been investigated for their luminescent properties.[11] These materials have potential applications in areas such as bio-imaging, sensing, and lighting technologies. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence.

Conclusion

This compound is a highly versatile and valuable ligand in coordination chemistry. Its straightforward synthesis, combined with its ability to form stable complexes with a variety of metal ions, makes it an attractive building block for the creation of new functional materials and therapeutic agents. The detailed information provided in this guide serves as a foundational resource for researchers and professionals, aiming to stimulate further investigation and innovation in this exciting area of chemical science.

References

An In-depth Technical Guide to 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a heterocyclic organic compound belonging to the benzimidazole class. This class of molecules is of significant interest in medicinal chemistry due to its wide range of biological activities. This document consolidates available data on its chemical identity, synthesis, and potential biological relevance, aimed at supporting research and development efforts.

Chemical Identity

IdentifierValueReference
IUPAC Name 2-(1H-1,3-Benzodiazol-2-yl)benzoic acidN/A
CAS Number 16529-06-9N/A
Molecular Formula C₁₄H₁₀N₂O₂N/A
Molecular Weight 238.24 g/mol N/A
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=C3C(=O)ON/A

Synthesis Protocol

A relevant example is the synthesis of the positional isomer, 4-(1H-benzo[d]imidazol-2-yl)benzoic acid, which can be adapted.[2]

Proposed Experimental Protocol (Adapted)

Reaction: Condensation of o-phenylenediamine with phthalic anhydride (as a source for 2-carboxybenzaldehyde, or directly with 2-formylbenzoic acid).

Materials:

  • o-Phenylenediamine

  • Phthalic anhydride or 2-Formylbenzoic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl)

  • High-boiling point solvent (e.g., o-xylene, if necessary)

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and phthalic anhydride or 2-formylbenzoic acid (1 equivalent) is prepared.

  • Polyphosphoric acid is added as a condensing agent and solvent.

  • The reaction mixture is heated, typically at a temperature range of 150-200°C, for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.

  • The resulting precipitate is collected by filtration.

  • The crude product is then washed thoroughly with water to remove any remaining acid.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A o-Phenylenediamine E Condensation Reaction A->E B Phthalic Anhydride / 2-Formylbenzoic Acid B->E C Polyphosphoric Acid (PPA) C->E D Heat (150-200°C) D->E F Work-up (Precipitation in Ice Water) E->F Reaction Completion G Purification (Recrystallization) F->G Crude Product H This compound G->H Purified Product G A This compound (Hypothesized) B Survival Kinase (e.g., EGFR, HER2, CDK2) A->B Inhibition C Downstream Signaling (e.g., Akt, MAPK pathways) B->C Activation E Pro-apoptotic Proteins (e.g., Bax, Bak) B->E Inhibition D Pro-survival Proteins (e.g., Bcl-2) C->D Upregulation D->E Inhibition F Mitochondrial Outer Membrane Permeabilization E->F Induction G Cytochrome c Release F->G Leads to H Caspase Activation (e.g., Caspase-9, Caspase-3) G->H Activation I Apoptosis H->I Execution

References

Methodological & Application

Application Notes and Protocols: 2-(1H-benzo[d]imidazol-2-yl)benzoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid as a foundational scaffold in the synthesis of diverse and biologically active molecules. The inherent structural features of this building block, namely the benzimidazole core and the carboxylic acid moiety, offer multiple avenues for chemical modification, rendering it an attractive starting material for the development of novel therapeutic agents, particularly in the field of oncology.

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document outlines the synthesis of the parent building block and details protocols for its derivatization into esters and amides, which are key intermediates for creating libraries of potential drug candidates.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with 2-carboxybenzaldehyde. While direct protocols are not abundant in the literature, a reliable synthesis can be adapted from procedures for analogous compounds. A plausible synthetic route is the hydrolysis of a nitrile precursor, which can be synthesized from the reaction of benzimidazole and 2-(bromomethyl)benzonitrile.[1]

Alternatively, a more direct approach involves the reaction of o-phenylenediamine with a benzoic acid derivative, often facilitated by a catalyst and heat. For instance, the synthesis of 2-substituted benzimidazoles can be achieved by reacting o-phenylenediamine with various benzaldehyde derivatives in the presence of a ZnO nanoparticle catalyst, which offers an eco-friendly and high-yield approach.[2] A similar strategy can be employed for the synthesis of the title compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

This two-step protocol is based on the synthesis of the isomeric compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid and can be adapted for the synthesis of the title compound.[1]

Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzonitrile

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as DMF, add 2-cyanobenzaldehyde (1.0 eq).

  • Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(1H-benzo[d]imidazol-2-yl)benzonitrile.

Step 2: Hydrolysis to this compound

  • Dissolve the 2-(1H-benzo[d]imidazol-2-yl)benzonitrile (1.0 eq) in an aqueous solution of a strong base, such as 20 equivalents of potassium hydroxide.[1]

  • Reflux the solution for an extended period (e.g., 36 hours) until the hydrolysis is complete, as monitored by TLC.[1]

  • Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., 6N HCl) to a pH of approximately 5-6 to precipitate the carboxylic acid.[1]

  • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Protocol 2: Esterification of this compound

This protocol describes a classic Fischer esterification and is adapted from the esterification of the isomeric 4-(1H-benzo[d]imidazol-2-yl)benzoic acid.[2]

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol).

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.[2]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Amide Coupling of this compound

This protocol utilizes a standard peptide coupling reagent for the formation of amides, a common transformation in drug discovery.

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Add a coupling reagent such as HATU (1.1-1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for reactions involving benzimidazole carboxylic acids and the biological activity of their derivatives.

Table 1: Synthesis and Derivatization of Benzimidazole Carboxylic Acids

Starting MaterialReactionReagents and ConditionsProductYield (%)Reference
2-Carboxybenzaldehyde and 1,2-phenylenediamineCondensationMethanol, reflux, 3h2-(1-(3'-phthalide-yl)-1H-benzoimidazol-2-yl)benzoic acid79[3]
4-(1H-benzo[d]imidazol-2-yl)benzonitrileHydrolysis60% H2SO4, 140°C, 6h4-(1H-benzo[d]imidazol-2-yl)benzoic acid76[2]
4-(1H-benzo[d]imidazol-2-yl)benzoic acidEsterificationEthanol, conc. H2SO4 (cat.), refluxEthyl 4-(1H-benzo[d]imidazol-2-yl)benzoate-[2]
4-(2-chloroacetamido)benzoic acid and 2-mercaptobenzimidazoleNucleophilic Substitution-4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid-[4]

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h)HCT-116Cytotoxicity7.82[5]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-chlorobenzylidene)benzohydrazide (6i)HepG2Cytotoxicity8.95[5]
Diethyl 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate derivative (6a)HCT-116MTT29.5[6]
Diethyl 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate derivative (6c)HeLaMTT33.8[6]

Mandatory Visualization

Experimental Workflow for Derivatization

G cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation start This compound ester_reagents Alcohol (R-OH) Concentrated H2SO4 (cat.) start->ester_reagents amide_reagents Amine (R-NH2) HATU, DIEA start->amide_reagents ester_reaction Reflux ester_reagents->ester_reaction ester_workup Neutralization Extraction Purification ester_reaction->ester_workup ester_product Ester Derivative ester_workup->ester_product amide_reaction Room Temperature amide_reagents->amide_reaction amide_workup Aqueous Workup Purification amide_reaction->amide_workup amide_product Amide Derivative amide_workup->amide_product

Caption: General workflow for the esterification and amidation of this compound.

Signaling Pathway Inhibition by Benzimidazole Derivatives

Derivatives of the benzimidazole scaffold have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These compounds often act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain. The diagram below illustrates the inhibition of key signaling pathways by representative benzimidazole derivatives.

G cluster_receptor Receptor Tyrosine Kinases cluster_cell_cycle Cell Cycle Control cluster_other Other Kinases cluster_downstream Downstream Effects EGFR EGFR proliferation Cell Proliferation & Survival EGFR->proliferation HER2 HER2 HER2->proliferation CDK2 CDK2 CDK2->proliferation Syk Syk bcr_signaling B-Cell Receptor Signaling Syk->bcr_signaling VEGFR2 VEGFR-2 angiogenesis Angiogenesis VEGFR2->angiogenesis inhibitor Benzimidazole Derivatives inhibitor->EGFR inhibitor->HER2 inhibitor->CDK2 inhibitor->Syk inhibitor->VEGFR2

Caption: Inhibition of key oncogenic signaling pathways by benzimidazole derivatives.

References

Application of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-benzo[d]imidazol-2-yl)benzoic acid is a versatile bifunctional molecule incorporating both a benzimidazole nucleus and a carboxylic acid moiety. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of fused polycyclic heterocyclic compounds, particularly those of therapeutic interest such as benzimidazo[2,1-b]quinazolin-12-ones. These fused systems are present in molecules with a broad spectrum of biological activities, including anticancer and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of such heterocyclic systems, leveraging the intramolecular cyclization of this compound and its derivatives.

Synthetic Applications

The primary application of this compound in heterocyclic synthesis is its use as a key intermediate for the preparation of the tetracyclic benzimidazo[2,1-b]quinazolin-12-one scaffold. The synthesis typically proceeds in two conceptual stages:

  • Formation of the this compound core: This is generally achieved through the condensation of ortho-phenylenediamine with a suitable phthalic acid derivative, such as phthalic anhydride.

  • Intramolecular Cyclization: The resulting benzimidazole-carboxylic acid undergoes an intramolecular dehydrative cyclization to furnish the final fused heterocyclic system. This step is often facilitated by strong dehydrating agents like polyphosphoric acid (PPA).

This approach provides a convergent and efficient route to a class of compounds with significant pharmacological potential.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key precursor, this compound, from commercially available starting materials.

Materials:

  • o-Phenylenediamine

  • Phthalic anhydride

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution (50%)

  • Ethanol

  • Activated charcoal

  • Distilled water

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.2 mol, 21.6 g) and phthalic anhydride (0.2 mol, 29.6 g).

  • Carefully add polyphosphoric acid (400 mL) to the flask with stirring.

  • Heat the reaction mixture to 140-150°C for 4 hours with continuous stirring.

  • Cool the mixture to approximately 100°C and pour it cautiously onto 2000 mL of cold distilled water with vigorous stirring.

  • Neutralize the resulting solution to a pH of 8-9 by the slow addition of a 50% NaOH solution. This will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it thoroughly with distilled water until the filtrate is neutral.

  • For purification, recrystallize the crude product from an ethanol-water mixture, using a small amount of activated charcoal to decolorize the solution if necessary.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: While a direct yield for this specific reaction is not available, the synthesis of the related 2-(1H-Benzoimidazol-2-yl)-phenylamine from anthranilic acid and o-phenylenediamine in PPA proceeds with a 31% yield[1]. Yields for the synthesis with phthalic anhydride are expected to be in a similar range.

Protocol 2: Synthesis of Benzimidazo[2,1-b]quinazolin-12-one via Intramolecular Cyclization

This protocol outlines the intramolecular cyclization of this compound to form the fused heterocyclic product.

Materials:

  • This compound (from Protocol 1)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ammonium hydroxide solution

Procedure:

  • Place this compound (0.05 mol) in a round-bottom flask.

  • Add polyphosphoric acid (100 mL) to the flask.

  • Heat the mixture with stirring at 180-200°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to below 100°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution to precipitate the product.

  • Collect the crude product by filtration and wash it with copious amounts of water.

  • Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to obtain the purified benzimidazo[2,1-b]quinazolin-12-one.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Summary of Yields for Benzimidazo[2,1-b]quinazolin-12-one Synthesis and Related Reactions

Starting MaterialsProductReaction ConditionsYield (%)Reference
o-Phenylenediamine, Phthalic AnhydrideThis compoundPPA, 140-150°C, 4hNot Reported[2]
Anthranilic acid, o-Phenylenediamine2-(1H-Benzoimidazol-2-yl)-phenylaminePPA, 250°C, 4h31[1]
This compoundBenzimidazo[2,1-b]quinazolin-12-onePPA, 180-200°C, 4-6hHigh (expected)-
o-Aryl isothiocyanate esters, o-PhenylenediaminesBenzimidazo[2,1-b]quinazolin-12(5H)-onesMicrowave, Ba(OH)₂Excellent[3]

Visualizations

Synthesis Pathway of this compound

G Synthesis of this compound A o-Phenylenediamine C This compound A->C PPA, 140-150°C B Phthalic Anhydride B->C

Caption: Reaction scheme for the synthesis of the key precursor.

Intramolecular Cyclization to Benzimidazo[2,1-b]quinazolin-12-one

G Synthesis of Benzimidazo[2,1-b]quinazolin-12-one A This compound B Benzimidazo[2,1-b]quinazolin-12-one A->B PPA, 180-200°C (-H₂O)

Caption: Intramolecular cyclization to the fused heterocyclic system.

Overall Synthetic Workflow

G Overall Workflow for Fused Heterocycle Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Starting Materials (o-Phenylenediamine, Phthalic Anhydride) B Condensation (PPA) A->B C This compound B->C D Intramolecular Cyclization (PPA) C->D E Benzimidazo[2,1-b]quinazolin-12-one D->E

Caption: A two-step workflow for the synthesis of the target compound.

References

Application Notes and Protocols for Complexation Reactions with 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis and characterization of metal complexes involving the versatile ligand, 2-(1H-benzo[d]imidazol-2-yl)benzoic acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by benzimidazole derivatives and their metal complexes, including potential anticancer, antimicrobial, and antiviral properties.[1]

Introduction

This compound is a bifunctional ligand featuring a benzimidazole moiety and a carboxylic acid group. This structure provides multiple coordination sites, making it an excellent chelating agent for a variety of transition metal ions. The benzimidazole ring system, a key component of Vitamin B12, offers a planar and aromatic structure capable of π-π stacking interactions, while the carboxylic acid group can be deprotonated to form strong coordinate bonds with metal centers.[2][3] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity and altered geometry, facilitating interaction with biological targets like DNA.[4]

General Workflow for Synthesis and Characterization

The synthesis of metal complexes with this compound and its derivatives typically follows a straightforward workflow, from reactant preparation to the full characterization of the final product. The general steps involved are outlined below.

Synthesis and Characterization Workflow General Synthesis and Characterization Workflow reactant_prep Reactant Preparation (Metal Salt + Ligand) reaction Complexation Reaction (Solvothermal/Reflux) reactant_prep->reaction isolation Isolation and Purification (Filtration, Washing) reaction->isolation drying Drying (Vacuum Oven/Desiccator) isolation->drying characterization Characterization (Spectroscopic and Analytical Methods) drying->characterization

Caption: A typical workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of transition metal complexes with this compound, based on established methods for structurally similar benzimidazole-based ligands.[5][6] Researchers should optimize these conditions for specific metal salts and desired complex stoichiometries.

Protocol 1: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of divalent metal complexes, such as those of Cu(II), Zn(II), Co(II), and Ni(II).

Materials:

  • This compound

  • Hydrated metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Base (optional, e.g., NaOH, triethylamine)

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (typically 1 to 2 molar equivalents) in a suitable solvent such as methanol or ethanol. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in methanol or a mixture of methanol and water.

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • pH Adjustment (Optional): If deprotonation of the carboxylic acid is required to facilitate coordination, a stoichiometric amount of a suitable base can be added to the ligand solution before the addition of the metal salt.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature for 1-2 hours or refluxed for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.[5]

  • Isolation: The resulting solid product is collected by filtration.

  • Washing: The precipitate is washed with cold methanol or ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: The final complex is dried under vacuum.

Protocol 2: Characterization of the Synthesized Complexes

A thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the coordination sites of the ligand.

  • Procedure: Record the FT-IR spectra of the free ligand and the metal complexes using KBr pellets.

  • Expected Observations: A shift in the vibrational frequencies of the C=N group of the benzimidazole ring and the C=O group of the carboxylic acid upon complexation indicates their involvement in coordination with the metal ion. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.[5][7]

2. ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Purpose: To confirm the structure of diamagnetic complexes (e.g., Zn(II)).

  • Procedure: Dissolve the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H-NMR spectra.

  • Expected Observations: A downfield or upfield shift of the protons in the vicinity of the coordinating atoms (imidazole N-H and aromatic protons) upon complexation. The disappearance of the carboxylic acid proton signal would indicate deprotonation and coordination.[6]

3. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions within the complex.

  • Procedure: Record the UV-Vis absorption spectra of the ligand and the complexes in a suitable solvent (e.g., DMSO or DMF).

  • Expected Observations: The spectra of the complexes may show new absorption bands corresponding to d-d transitions of the metal ion and charge transfer transitions, which are absent in the free ligand.

4. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the complex and confirm its composition.

  • Procedure: Use techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Observations: The mass spectrum should show a peak corresponding to the molecular ion of the synthesized complex.

5. Elemental Analysis:

  • Purpose: To determine the percentage composition of C, H, and N in the complex, which helps in confirming the proposed stoichiometry.

Quantitative Data Summary

The following tables summarize typical data obtained from the characterization of metal complexes with benzimidazole-based ligands. Note that these are representative values, and actual data will vary depending on the specific metal and reaction conditions.

Table 1: Representative FT-IR Spectral Data (cm⁻¹)

Compoundν(C=N)ν(C=O)ν(M-N)ν(M-O)
Ligand~1630~1700--
Metal Complex1600-16251550-1650450-550400-500

Data is generalized from similar compounds described in the literature.[5][6]

Table 2: Representative Yields and Melting Points

Metal IonYield (%)Melting Point (°C)
Cu(II)80-90>300
Zn(II)75-85>300
Ni(II)70-80>300
Co(II)70-85>300

Data is generalized from similar compounds described in the literature.[6]

Potential Biological Activity and Signaling Pathway

Metal complexes of benzimidazole derivatives have shown significant promise as anticancer agents.[8] Their mechanism of action is often multifactorial, involving direct interaction with DNA, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes.[3][9] A proposed signaling pathway for the anticancer activity of such complexes is the induction of apoptosis.

Apoptosis Induction Pathway Proposed Apoptotic Pathway for Benzimidazole Metal Complexes cluster_cell Cancer Cell MetalComplex Benzimidazole-Metal Complex CellMembrane Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) MetalComplex->ROS DNA_Damage DNA Damage/Intercalation MetalComplex->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by benzimidazole metal complexes.

This pathway suggests that the metal complex, after entering the cancer cell, can induce oxidative stress through the generation of ROS and cause direct damage to DNA.[3] These events can lead to mitochondrial dysfunction, triggering the intrinsic apoptotic pathway through the activation of caspase cascades, ultimately leading to programmed cell death.

Conclusion

The complexation of this compound with various transition metals offers a promising avenue for the development of novel therapeutic agents. The protocols and data presented here provide a foundational guide for researchers in the synthesis, characterization, and preliminary biological evaluation of these compounds. Further studies are warranted to explore the full therapeutic potential and detailed mechanisms of action of these metal complexes in various disease models.

References

Application Notes and Protocols for the Analytical Characterization of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1H-benzo[d]imidazol-2-yl)benzoic acid is a heterocyclic compound incorporating both benzimidazole and benzoic acid moieties. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Accurate and comprehensive analytical characterization is critical for confirming the identity, purity, and stability of this molecule, ensuring reliable data for research and development activities. This document provides detailed application notes and experimental protocols for a suite of analytical techniques essential for its characterization.

Structural Elucidation Methods

Structural elucidation is the foundational step to confirm that the synthesized molecule has the correct chemical structure. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For this compound, key diagnostic signals include the exchangeable protons of the N-H (imidazole) and O-H (carboxylic acid) groups, and distinct aromatic proton and carbon signals. In some cases, benzimidazole compounds can exist as E/Z geometrical isomers, which may result in two sets of signals in the NMR spectra.[2]

Quantitative Data Summary: Expected NMR Signals

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Notes
¹HImidazole N-H12.5 - 13.5Broad singlet, D₂O exchangeable.[3]
¹HCarboxylic Acid O-H10.0 - 13.0Very broad singlet, D₂O exchangeable.[3]
¹HAromatic C-H7.2 - 8.4Multiple signals (multiplets, doublets) corresponding to the 8 aromatic protons.[3][4]
¹³CCarboxylic Acid C=O165 - 175
¹³CImidazole C=N149 - 154
¹³CAromatic C-H, C-C110 - 145Multiple signals corresponding to the aromatic carbons.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the NH and OH protons).

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 220 ppm.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for O-H (carboxylic acid), N-H (imidazole), C=O (carbonyl), and C=N (imine) bonds are expected. The O-H and N-H stretches will likely appear as a broad band due to hydrogen bonding.[3]

Quantitative Data Summary: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H and N-HStretching3500 - 3000 (Broad)[3]
C-H (Aromatic)Stretching3100 - 3000
C=O (Carboxylic Acid)Stretching1710 - 1680[3]
C=N (Imidazole)Stretching1620 - 1580[3]
C=C (Aromatic)Stretching1600 - 1450

Experimental Protocol: FT-IR (KBr Pellet Method)

  • Sample Preparation: Mix approximately 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by determining the exact mass. The fragmentation pattern can also offer additional structural information. For the target compound (C₁₄H₁₀N₂O₂), the expected exact mass is 238.0742 g/mol .

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 239.0815.

    • In negative mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 237.0671.

    • Perform analysis over a mass range of m/z 100-500.

Purity and Quantitative Analysis

These methods are crucial for determining the purity of the compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound.[5] The method separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is typically calculated using the area percent of the main peak. This technique is highly reproducible, robust, and essential for quality control.[5][6]

Quantitative Data Summary: Typical RP-HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size[5][7]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water[5][6]
Mobile Phase B Acetonitrile or Methanol
Elution Isocratic or Gradient (e.g., 70% A / 30% B)
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detection UV at 230 nm or 280 nm[7]
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare the mobile phases as specified. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard/Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.[5]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the sample and run the analysis according to the defined method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Thin-Layer Chromatography (TLC)

Application Note: TLC is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and checking the purity of fractions during purification.[1][2]

Experimental Protocol: Reaction Monitoring by TLC

  • Stationary Phase: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The ratio should be optimized to achieve an Rf value of 0.3-0.5 for the product.

  • Sample Application: Dissolve a small amount of the reaction mixture in a volatile solvent. Spot it onto the TLC plate baseline using a capillary tube.

  • Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and dry. Visualize the spots under UV light (254 nm) or by staining (e.g., iodine vapors).[2]

Physicochemical Characterization

These methods provide data on the physical properties of the compound, such as its thermal stability and melting point.

Thermal Analysis (TGA/DSC)

Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating decomposition and thermal stability. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, identifying thermal events like melting, crystallization, and glass transitions. For this compound, DSC can determine the melting point, while TGA can establish the onset temperature of decomposition. Imidazole and benzoic acid derivatives generally exhibit good thermal stability.[8]

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean aluminum or alumina pan.

  • Instrumentation: Use a calibrated TGA or DSC instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[8]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.[8]

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to melting.

    • TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Visualizations: Workflows and Logic Diagrams

G Overall Analytical Characterization Workflow cluster_synthesis Synthesis & Isolation cluster_elucidation Structural Elucidation cluster_purity Purity & Quantification cluster_physchem Physicochemical Properties cluster_results Final Characterization Synthesis Synthesized Product NMR NMR (1H, 13C) Synthesis->NMR Identity MS Mass Spec (HRMS) Synthesis->MS Identity IR FT-IR Synthesis->IR Identity XRay X-Ray (optional) Synthesis->XRay Identity HPLC HPLC-UV Synthesis->HPLC Purity TLC TLC Synthesis->TLC Purity Thermal TGA / DSC Synthesis->Thermal Properties MP Melting Point Synthesis->MP Properties FinalData Confirmed Structure, Purity >95%, Known Properties NMR->FinalData MS->FinalData IR->FinalData HPLC->FinalData Thermal->FinalData

Caption: Workflow for the complete analytical characterization.

G Detailed HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A & B) D Equilibrate HPLC System A->D B Prepare Sample (0.1 mg/mL in Diluent) C Filter Sample (0.45 um Syringe Filter) B->C E Inject Sample (10 uL) C->E D->E F Run Isocratic/Gradient Method E->F G Acquire Chromatogram (UV Detection) F->G H Integrate All Peaks G->H I Calculate Area % Purity H->I

Caption: Step-by-step workflow for HPLC purity analysis.

G Decision Tree for Analytical Method Selection cluster_B cluster_C cluster_D cluster_E A What information is needed? B Molecular Structure A->B Identity C Purity Level A->C Quantification D Thermal Stability A->D Physical Prop. E Reaction Progress A->E Monitoring B1 NMR B->B1 B2 MS B->B2 B3 IR B->B3 C1 HPLC C->C1 D1 TGA/DSC D->D1 E1 TLC E->E1

Caption: Selecting an analytical method based on the goal.

References

Application Notes: Developing Anticancer Agents from 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key findings in the development of anticancer agents derived from the 2-(1H-benzo[d]imidazol-2-yl)benzoic acid scaffold. This class of compounds has demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[1] Specifically, derivatives of this compound have emerged as a promising scaffold for the design of novel anticancer agents. These molecules have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like tyrosine kinases and topoisomerase I.[1][2] This document outlines the protocols for evaluating the anticancer potential of these derivatives and presents key data from recent studies.

Key Mechanisms of Action

Research indicates that this compound derivatives and related benzimidazole compounds employ a multi-faceted approach to inhibit cancer cell growth:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating the expression of key apoptotic proteins. This often involves the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][3][4]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, a crucial process for cancer cell proliferation. Arrest is commonly observed at the G1 or G2/M phases, preventing the cells from dividing and replicating.[1][2][5]

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of critical enzymes in cancer signaling pathways. These include tyrosine kinases (e.g., EGFR, HER2), mTOR, and human topoisomerase I, which are often dysregulated in various cancers.[1][2][6]

  • DNA Intercalation: Some benzimidazole compounds can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[1][7]

Data Presentation

The following tables summarize the cytotoxic activity and mechanistic effects of representative this compound derivatives and related compounds from various studies.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Compound/DerivativeHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)NotesReference
Compound 6i ----A multi-kinase inhibitor.[2]
Compound 6h ----A multi-kinase inhibitor.[2]
Compound 6c ----Exhibited excellent cytotoxic effects.[6]
Compound 6j ----Exhibited excellent cytotoxic effects.[6]
Compound 12b 0.16 - 3.60.16 - 3.60.16 - 3.60.16 - 3.6Potent inhibitor of human topoisomerase I.[1]
Compound 11a 0.16 - 3.60.16 - 3.60.16 - 3.60.16 - 3.6Showed strong binding affinity to DNA.[1]
Compound 12a 0.16 - 3.60.16 - 3.60.16 - 3.60.16 - 3.6Showed strong binding affinity to DNA.[1]
Compound 8l --5.96 (4T1)3.26 (MDA-MB-231)Induces apoptosis via caspase-3 activation.[3]
Compounds B15, B16, B19, B20 ---5.3 - 18.1Microtubule targeting agents.[8]
Compounds 10, 13 ----EGFR kinase inhibitors.[9]
Compound 2a 185.3--111.7Inhibits DNA replication and transcription.[10]

Note: A dash (-) indicates that the data was not provided in the cited source.

Table 2: Mechanistic Insights - Apoptosis and Cell Cycle Arrest

CompoundCell LineEffect on ApoptosisEffect on Cell CycleReference
Compound 6i HepG2Increased viable cells from 97.58% to 63.93%Arrest at G1 phase (increase from 52.39% to 72.13%)[2][6]
Compound 12b Cancer Cells-Prominent G2/M arrest[1]
Compound 11a Cancer Cells-Prominent G2/M arrest[1]
Compound 12a Cancer Cells-Prominent G2/M arrest[1]
Compound 8l MDA-MB-231Increased caspase-3 and Bax, decreased Bcl-2-[3]
Compounds 10, 13 MDA-MB-231, SKOV3, A549Induction of apoptosisSuppression of cell cycle progression[5][9]

Note: A dash (-) indicates that the data was not provided in the cited source.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the development of these anticancer agents.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening A Synthesis of 2-Benzimidazole Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Potent Compounds (Low IC50) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E Investigate Proliferation F Apoptosis Assay (Annexin V/PI) D->F Investigate Cell Death G Western Blotting (Protein Expression) D->G Investigate Signaling H Further Preclinical Development E->H F->H G->H

Caption: A typical workflow for the screening and mechanistic evaluation of novel anticancer compounds.

G cluster_pathway Apoptosis Signaling Pathway Induced by Benzimidazole Derivatives drug 2-Benzimidazole Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibition bax Bax (Pro-apoptotic) drug->bax Activation mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates parp PARP casp3->parp Cleaves apoptosis Apoptosis casp3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Intrinsic apoptosis pathway commonly activated by 2-benzimidazole derivatives.

References

Application Notes & Protocols: Antimicrobial Activity of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid and its derivatives. This document includes representative antimicrobial activity data, detailed experimental protocols for assessing antimicrobial efficacy, and diagrams of the key signaling pathways involved in the antimicrobial action of benzimidazole compounds.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is a key pharmacophore in several clinically used drugs.[1][2] The compound this compound, which incorporates both a benzimidazole ring and a benzoic acid moiety, presents a promising scaffold for the development of novel antimicrobial agents. This document outlines the methodologies for evaluating the antimicrobial activity of this compound and its analogs.

Data Presentation

While specific antimicrobial data for this compound is not extensively published, the following tables summarize representative quantitative data for structurally related 2-aryl benzimidazole derivatives against various microbial strains. This data is compiled from studies on similar compounds and serves as a reference for expected antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 2-Aryl Benzimidazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
2-Phenylbenzimidazole DerivativesStaphylococcus aureus16 - 128[1]
Escherichia coli4 - 256[1]
Klebsiella pneumoniae8 - >128[1]
Candida albicans10 - 20
2-(Substituted-phenyl)benzimidazolesStaphylococcus aureus6.25 - 50
Bacillus subtilis12.5 - 100[3]
Escherichia coli12.5 - 100[3]
Pseudomonas aeruginosa25 - 200[3]

Table 2: Zone of Inhibition of Representative 2-Aryl Benzimidazole Derivatives

Compound ClassTest OrganismZone of Inhibition (mm)Reference
2-Phenylbenzimidazole DerivativesStaphylococcus aureus17 - 29[1]
Escherichia coli19 - 23[1]
Pseudomonas aeruginosa18 - 21[1]
Substituted 2-PhenylbenzimidazolesStaphylococcus aureus9 - 16
Bacillus cereus>12[4]

Experimental Protocols

The following are detailed protocols for two standard methods used to assess the antimicrobial activity of compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates (U-bottom)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute this stock solution in the appropriate broth medium to achieve a starting concentration for the assay (e.g., 512 µg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth medium to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the starting concentration of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a concentration gradient of the test compound.

  • Controls:

    • Growth Control (Positive Control): Column 11 should contain 100 µL of broth and 100 µL of the microbial inoculum, with no test compound.

    • Sterility Control (Negative Control): Column 12 should contain 200 µL of sterile broth only.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a well containing the test compound.[8][9][10]

Materials:

  • Test compound (this compound)

  • Sterile Petri dishes (90 mm)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Agar Plates: Prepare the appropriate agar medium and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation of Plates: Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of microbial growth.

  • Creating Wells: Use a sterile cork borer to punch uniform wells into the agar. Carefully remove the agar plugs.

  • Application of Test Compound: Prepare different concentrations of the test compound in a suitable solvent. Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the respective wells.

  • Controls:

    • Positive Control: Use a standard antibiotic solution in one well.

    • Negative Control: Use the solvent used to dissolve the test compound in another well.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration.

  • Measuring Zones of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well using calipers or a ruler. The diameter is recorded in millimeters.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms. Two of the most well-documented pathways are the inhibition of ergosterol biosynthesis in fungi and the inhibition of DNA gyrase in bacteria.

Fungal Ergosterol Biosynthesis Inhibition

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[11][12][13] Benzimidazole derivatives, particularly azole-containing benzimidazoles, are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition acetylcoa Acetyl-CoA squalene Squalene acetylcoa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme intermediate 14-demethylated intermediates ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation benzimidazole 2-(1H-benzo[d]imidazol- 2-yl)benzoic acid (and derivatives) benzimidazole->enzyme Inhibition enzyme->intermediate DNA_Gyrase_Inhibition dna Relaxed Bacterial DNA gyrase DNA Gyrase (GyrA/GyrB) dna->gyrase adp ADP + Pi gyrase->adp ATP hydrolysis supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna replication DNA Replication & Transcription gyrase->replication cell_death Bacterial Cell Death gyrase->cell_death Inhibition leads to atp ATP atp->gyrase binds to GyrB supercoiled_dna->replication benzimidazole 2-(1H-benzo[d]imidazol- 2-yl)benzoic acid (and derivatives) benzimidazole->gyrase Inhibition of ATPase activity

References

Application Notes and Protocols: Preparation of Metal-Organic Frameworks (MOFs) Using 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Building Block for Advanced MOF Synthesis

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them highly promising materials for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery. The choice of the organic linker is crucial in determining the final structure, porosity, and properties of the MOF.

This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) using the novel organic linker, 2-(1H-benzo[d]imidazol-2-yl)benzoic acid. This ligand is of particular interest due to its rigid structure, potential for hydrogen bonding through the benzimidazole moiety, and the presence of both a carboxylic acid and a nitrogen-rich heterocyclic group, which can lead to the formation of robust and functional MOFs. These materials are anticipated to have significant potential in drug delivery, catalysis, and selective adsorption.

Potential Applications in Drug Development and Beyond

The unique structural characteristics of MOFs derived from this compound are expected to be advantageous in several research and development areas:

  • Targeted Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The benzimidazole group can be further functionalized to target specific cells or tissues, enabling more precise drug delivery and reducing systemic side effects.

  • Controlled Release: The interactions between the drug molecules and the MOF framework can be tailored to control the release kinetics, providing sustained therapeutic effects.

  • Biocatalysis: The well-defined pores and potential active sites within the MOF structure can be utilized to encapsulate enzymes or mimic enzymatic activity for biocatalytic applications.

  • Sensing and Diagnostics: The potential for luminescence and the ability to interact with specific biomolecules make these MOFs promising candidates for the development of sensitive and selective biosensors.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of MOFs using this compound. Optimization of these conditions may be necessary depending on the chosen metal ion and desired MOF characteristics.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Zn-BDB)

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • This compound (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution to the ligand solution dropwise while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature slowly (e.g., over 12 hours).

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 80 °C for 12 hours to activate the MOF.

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small sample of the dried MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-40°.

    • Compare the experimental pattern with a simulated pattern if a single-crystal structure is available.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore size distribution of the MOF.

  • Procedure:

    • Activate a sample of the MOF by heating under vacuum to remove any guest molecules from the pores.

    • Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer.

    • Calculate the BET surface area from the adsorption isotherm.

Data Presentation

The following tables present hypothetical but expected data for a series of MOFs synthesized using this compound with different metal ions.

Table 1: Synthesis Conditions and Yields

MOF IDMetal SaltMolar Ratio (Metal:Ligand)Temperature (°C)Time (h)Yield (%)
Zn-BDBZn(NO₃)₂·6H₂O1:11204875
Cu-BDBCu(NO₃)₂·3H₂O1:11007268
Co-BDBCo(NO₃)₂·6H₂O1:21404882

Table 2: Physicochemical Properties of BDB-MOFs

MOF IDBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (Å)Thermal Stability (°C)
Zn-BDB12500.6512.5350
Cu-BDB9800.5210.8320
Co-BDB15200.7814.2380

Visualizations

To facilitate the understanding of the experimental processes, the following diagrams illustrate the key workflows.

G Solvothermal Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification & Activation ligand Dissolve Ligand in DMF mix Mix Solutions ligand->mix metal Dissolve Metal Salt in Ethanol metal->mix heat Heat in Oven (120°C, 48h) mix->heat cool Cool to Room Temperature heat->cool wash Wash with DMF & Ethanol cool->wash dry Dry under Vacuum wash->dry end end dry->end Final MOF Product

Caption: Workflow for the solvothermal synthesis of a MOF.

G Drug Loading and Release Workflow cluster_loading Drug Loading cluster_separation Separation & Washing cluster_release In Vitro Drug Release mof Activated MOF incubation Incubate MOF in Drug Solution mof->incubation drug_solution Drug Solution drug_solution->incubation centrifuge Centrifuge to Separate incubation->centrifuge wash Wash to Remove Surface Drug centrifuge->wash drug_loaded_mof Drug-Loaded MOF wash->drug_loaded_mof pbs Incubate in PBS (pH 7.4) drug_loaded_mof->pbs sampling Collect Samples at Time Intervals pbs->sampling analysis Analyze Drug Concentration (UV-Vis) sampling->analysis

Caption: General workflow for drug loading and in vitro release studies.

Application Notes and Protocols: Functionalization of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid for Specific Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of the 2-(1H-benzo[d]imidazol-2-yl)benzoic acid scaffold and its derivatives for the development of targeted therapeutic agents. This document includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, and its analogs have garnered significant interest due to their versatile functionalization potential and their ability to interact with a wide range of biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document outlines strategies for the chemical modification of this core structure to achieve selective inhibition of key enzymes and proteins.

Synthetic Strategies

The functionalization of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the condensation of o-phenylenediamine derivatives with phthalic anhydride or its derivatives to form the core benzimidazole-benzoic acid structure. Subsequent modifications can be introduced at several positions:

  • The Carboxylic Acid Group: This group can be converted to esters, amides, or other functional groups to modulate solubility, cell permeability, and target engagement.

  • The Benzimidazole N-H Group: Alkylation or arylation at this position can influence the compound's pharmacokinetic properties and binding interactions.

  • The Phenyl Ring of the Benzoic Acid Moiety: Substitution on this ring can be used to introduce pharmacophores that interact with specific pockets of the target protein.

  • The Benzene Ring of the Benzimidazole Moiety: Substituents on this ring can fine-tune the electronic properties and steric profile of the molecule.

A general synthetic workflow for generating a library of functionalized derivatives is depicted below.

G cluster_synthesis General Synthetic Workflow start o-Phenylenediamine + Phthalic Anhydride Derivatives step1 Condensation Reaction start->step1 core This compound Core step1->core step2 Functionalization of Carboxylic Acid core->step2 step3 N-Alkylation/Arylation of Benzimidazole core->step3 step4 Ring Substitution core->step4 library Library of Functionalized Derivatives step2->library step3->library step4->library

A generalized workflow for the synthesis of this compound derivatives.

Biological Targets and Quantitative Data

Derivatives of this compound have shown activity against a range of biological targets. The following tables summarize the quantitative data for various functionalized compounds against their respective targets.

Anticancer Targets

Table 1: Inhibitory Activity of Benzimidazole Derivatives against Cancer-Related Kinases

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineGI50 (µM)Citation
8r FLT30.023--[1]
8r FLT3-ITD0.015--[1]
8r FLT3-D835Y0.011--[1]
6h EGFR8.25--[2][3]
6i EGFR9.17--[2][3]
6h HER210.53--[2][3]
6i HER211.28--[2][3]
6h CDK212.81--[2][3]
6i CDK213.46--[2][3]
6i mTOR9.86--[2][3]
4 CK1δ/ε---[4]
5 CK1δ/ε---[4]
6 CK1δ/ε---[4]
12b Topoisomerase I16--[5]
11a --Various0.16 - 3.6[5]
12a --Various0.16 - 3.6[5]
12b --Various0.16 - 3.6[5]

Table 2: Cytotoxic Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Citation
N9 HCT1165.85[6]
N18 HCT1164.53[6]
6c Various7.82 - 10.21[2][3]
6i Various7.82 - 10.21[2][3]
Antimicrobial Targets

Table 3: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDTarget OrganismMIC (µM)Citation
N1 B. subtilis1.27[6]
N1 S. typhi2.54[6]
N1 C. albicans1.27[6]
N8 E. coli1.43[6]
N22 K. pneumoniae2.60[6]
N22 A. niger2.60[6]
Other Therapeutic Targets

Table 4: Inhibitory Activity against Other Enzymes

Compound IDTarget EnzymeIC50 (µM)Disease RelevanceCitation
33 17β-HSD101.65Alzheimer's Disease[7]
10d α-Glucosidase14Diabetes[8]
6a Carbonic Anhydrase II0.0376-[9][10]
6a Carbonic Anhydrase VII0.4424-[9][10]

Signaling Pathways of Biological Targets

The therapeutic potential of functionalized this compound derivatives stems from their ability to modulate key signaling pathways. Below are diagrams of some of the targeted pathways.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation and survival of leukemia cells.[1][11][12] Key downstream pathways include PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5.[11][13][14]

G cluster_pathway FLT3 Signaling Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Simplified FLT3 signaling cascade in AML.
Casein Kinase 1 (CK1) in Wnt/β-catenin Signaling

Casein kinase 1 (CK1) isoforms are involved in numerous cellular processes, including the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.[2][6][10][15][16] Dysregulation of this pathway is often implicated in cancer.[6][10][16]

G cluster_pathway CK1 in Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh GSK3b GSK3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin Phosphorylation CK1 CK1 CK1->bCatenin Phosphorylation Axin Axin Axin->bCatenin APC APC APC->bCatenin Degradation Proteasomal Degradation bCatenin->Degradation When Phosphorylated Transcription Target Gene Transcription bCatenin->Transcription When Stabilized

The role of CK1 in the Wnt/β-catenin pathway.
Topoisomerase I Mechanism of Action

Topoisomerase I (Topo I) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[5][17][18][19][20] Topo I inhibitors trap the enzyme-DNA covalent complex, leading to DNA strand breaks and apoptosis.[8][17][18][19][20]

G cluster_pathway Topoisomerase I Inhibition TopoI Topoisomerase I Cleavage Single-strand DNA Cleavage TopoI->Cleavage DNA Supercoiled DNA DNA->Cleavage Complex Topo I-DNA Covalent Complex Cleavage->Complex Religation DNA Religation Complex->Religation StabilizedComplex Stabilized Complex Complex->StabilizedComplex Binding RelaxedDNA Relaxed DNA Religation->RelaxedDNA Inhibitor Topo I Inhibitor Inhibitor->Complex StrandBreak DNA Strand Break StabilizedComplex->StrandBreak Prevents Religation Apoptosis Apoptosis StrandBreak->Apoptosis

Mechanism of Topoisomerase I inhibition.

Experimental Protocols

The following are detailed protocols for key experiments cited in the development and evaluation of this compound derivatives.

General Procedure for the Synthesis of Amide Derivatives

This protocol describes the conversion of the carboxylic acid moiety to a series of substituted amides.

Materials:

  • This compound derivative

  • Thionyl chloride or a coupling agent (e.g., HBTU, HATU)

  • Appropriate substituted amine

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, triethylamine)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Acid Chloride Formation (Method A):

    • Suspend the this compound derivative (1 equivalent) in an excess of thionyl chloride.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling (Method B - using a coupling agent):

    • Dissolve the this compound derivative (1 equivalent), the desired amine (1.1 equivalents), the coupling agent (e.g., HBTU, 1.1 equivalents), and a base (e.g., DIPEA, 2-3 equivalents) in an anhydrous solvent like DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Amide Formation:

    • From Acid Chloride: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C. Add a solution of the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

    • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Km for the specific kinase)

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound or vehicle (DMSO) control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with ADP-Glo™, add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Cytotoxicity Assay (MTT or SRB Assay)

This protocol describes a method to evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization solution (for MTT) or Tris base (for SRB)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Assay Procedure (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Assay Procedure (SRB):

    • Fix the cells with trichloroacetic acid.

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and allow the plates to air dry.

    • Solubilize the bound dye with Tris base.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Conclusion

The this compound scaffold represents a versatile platform for the design and synthesis of potent and selective inhibitors of various biological targets. The data and protocols presented herein provide a foundation for researchers to further explore the therapeutic potential of this chemical class. Structure-activity relationship studies, guided by the quantitative data, can lead to the development of optimized drug candidates with improved efficacy and safety profiles for the treatment of a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction of o-phenylenediamine with 2-carboxybenzaldehyde, often referred to as a variation of the Phillips-Ladenburg benzimidazole synthesis. This reaction typically involves heating the two reactants in a suitable solvent, sometimes with a catalyst, to form the benzimidazole ring.

Q2: What are the typical yields for this synthesis?

A2: Reported yields can vary based on the specific reaction conditions. A known procedure reports a yield of 79% when refluxing the reactants in methanol.[1] However, yields can be lower due to side reactions or incomplete conversion. Optimization of reaction parameters is crucial for maximizing the yield.

Q3: What are the key reaction parameters that influence the yield?

A3: Several factors can significantly impact the yield of the synthesis:

  • Temperature: The reaction generally requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side product formation.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion. The optimal time should be determined by monitoring the reaction progress, for instance by using thin-layer chromatography (TLC).

  • Solvent: The choice of solvent is critical. It should be able to dissolve the reactants and be stable at the reaction temperature. Methanol has been successfully used.[1]

  • Purity of Reactants: The purity of o-phenylenediamine and 2-carboxybenzaldehyde is important. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Q4: How can I purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. A mixture of methanol and chloroform (4:1) has been reported as a suitable solvent system for recrystallization.[1] The choice of solvent for recrystallization is crucial and should be one in which the desired compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Incorrect Reagents: Starting materials may be degraded or impure.1. Verify the identity and purity of o-phenylenediamine and 2-carboxybenzaldehyde using appropriate analytical techniques (e.g., NMR, melting point). Use freshly opened or purified reagents.
2. Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently, or the temperature may have been too high, leading to decomposition.2. Ensure the reaction is heated to the appropriate temperature (e.g., refluxing methanol, ~65°C). Monitor the temperature throughout the reaction.
3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.3. Monitor the reaction progress using TLC. Continue heating until the starting materials are consumed.
4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.4. While methanol is a good starting point, other polar solvents like ethanol or aprotic solvents like DMF could be explored.
Formation of Multiple Products/Unexpected Byproducts 1. Side Reactions: The aldehyde group of 2-carboxybenzaldehyde can potentially react with more than one molecule of o-phenylenediamine, or other side reactions may occur at elevated temperatures.1. Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
2. Oxidation of Reactants or Product: The reactants or the benzimidazole product may be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the reaction solvent: If the product is highly soluble in the reaction solvent even at room temperature, it may be difficult to precipitate.1. After the reaction is complete, try to concentrate the solvent under reduced pressure to induce precipitation. Alternatively, add a non-solvent to the reaction mixture to cause the product to crystallize.
2. Inefficient Recrystallization: The chosen recrystallization solvent may not be optimal, leading to poor recovery or impure crystals.2. Experiment with different solvent systems for recrystallization. Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure with additional details for clarity.[1]

Materials:

  • 2-Carboxybenzaldehyde (2 mmol, 0.30 g)

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Methanol (30 mL)

Procedure:

  • Combine 2-carboxybenzaldehyde and o-phenylenediamine in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol to the flask.

  • Heat the mixture to reflux (approximately 65°C) with stirring.

  • Maintain the reflux for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A yellow precipitate should form. Collect the solid by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol to remove any soluble impurities.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol

  • Chloroform

Procedure:

  • Prepare a 4:1 mixture of methanol and chloroform.

  • In a flask, add the crude product and a small amount of the solvent mixture.

  • Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent mixture in small portions if necessary to achieve complete dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Colorless crystals of the purified product should form.

  • For maximum recovery, cool the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (Representative Data)

Entry Solvent Temperature (°C) Time (h) Yield (%) Observations
1Methanol65 (Reflux)379[1]Yellow precipitate formed upon cooling.
2Ethanol78 (Reflux)3Potentially higherHigher reflux temperature might speed up the reaction but could also increase side products.
3Methanol506Likely lowerLower temperature may require longer reaction time to achieve full conversion.
4DMF1002VariableHigher temperature could lead to faster reaction but also potential for more side products.

Visualizations

Reaction Mechanism

The synthesis of this compound proceeds through a condensation reaction. The following diagram illustrates a plausible mechanism.

ReactionMechanism Reactants o-Phenylenediamine + 2-Carboxybenzaldehyde Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Aromatization (-H2)

Caption: Plausible reaction mechanism for the synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Workflow Start Start Reaction Reaction: o-Phenylenediamine + 2-Carboxybenzaldehyde in Methanol (Reflux, 3h) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration of Crude Product Cooling->Filtration Recrystallization Recrystallization from Methanol/Chloroform Filtration->Recrystallization FinalFiltration Vacuum Filtration of Pure Product Recrystallization->FinalFiltration Drying Drying FinalFiltration->Drying End Pure Product Drying->End

Caption: General experimental workflow.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting Start Low Yield or No Product CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents Possible Cause? CheckConditions Review Reaction Temperature and Time Start->CheckConditions Possible Cause? CheckWorkup Analyze Workup and Purification Steps Start->CheckWorkup Possible Cause? SolutionReagents Use Pure Reagents and Correct Ratios CheckReagents->SolutionReagents Solution SolutionConditions Optimize Temperature and Monitor with TLC CheckConditions->SolutionConditions Solution SolutionWorkup Optimize Recrystallization Solvent and Technique CheckWorkup->SolutionWorkup Solution

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-(1H-benzo[d]imidazol-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often include unreacted starting materials, such as o-phenylenediamine and 2-carboxybenzaldehyde, as well as reaction byproducts and positional isomers.[1] The presence of colored impurities may also be observed, which can often be removed during the purification process.[2]

Q2: What is the most effective primary purification technique for this compound?

A2: Recrystallization is a highly effective method for purifying the final product and removing minor impurities.[1] For crude material with significant impurities, a multi-step approach involving column chromatography followed by recrystallization is often optimal.[1][3] An initial acid-base extraction can also be employed to separate the target compound from neutral or oppositely charged impurities.[1]

Q3: My purified compound has a persistent color. How can I decolorize it?

A3: If the product remains colored after initial purification, you can use activated charcoal during recrystallization. Add a small amount of charcoal to the hot solution before the filtration step to adsorb the colored impurities.[2] Be aware that using too much charcoal can lead to a reduction in your final yield.

Q4: How do I assess the purity of my final product?

A4: The purity of this compound can be assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.[3][4] A pure compound should exhibit a sharp melting point, whereas an impure sample will melt over a broad and depressed temperature range.[5]

Troubleshooting Guide

Recrystallization Issues

Q: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A: This indicates that the solvent is not suitable. This compound has been successfully recrystallized from a methanol/chloroform (4:1) mixture and ethanol.[6][7] If you are using a single solvent system like water, it is important to use hot, near-boiling water and add it slowly until the solid dissolves.[2][8] If solubility remains an issue, consider a different solvent or a mixed-solvent system.

Q: My compound "oiled out" during cooling instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. To resolve this, add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. Ensuring a slower cooling rate encourages the formation of pure crystals.[9]

Q: No crystals have formed even after the solution has cooled to room temperature. What are my options?

A: To induce crystallization, you can try one of the following methods:

  • Scratch the inside of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This creates nucleation sites for crystal growth.[8]

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.[8]

  • Cool further: Place the flask in an ice bath to further decrease the solubility of your compound.[8]

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: Low yield can result from using too much solvent, which keeps more of your product dissolved even at low temperatures.[2] To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Also, ensure the solution is sufficiently cooled in an ice bath before filtration to maximize precipitation.

Column Chromatography Issues

Q: My compound is streaking or "tailing" on the TLC plate and column. What is the cause?

A: Tailing is common for compounds with acidic or basic functional groups, like the carboxylic acid and benzimidazole moieties in your compound. This is due to strong interactions with the silica gel. To prevent this, add a small amount of a modifier to your mobile phase. For this compound, adding a few drops of acetic acid or formic acid to a non-polar eluent system can improve peak shape. Conversely, if using a more polar system like DCM:MeOH, a drop of a basic modifier like ammonia can also prevent tailing.[1]

Q: I am unable to achieve good separation between my product and an impurity. What adjustments can I make?

A: If separation is poor, you need to alter the selectivity of your chromatography system. You can:

  • Change the mobile phase polarity: Systematically vary the ratio of your solvents. For example, if using an ethyl acetate/petroleum ether system, try decreasing the proportion of the more polar ethyl acetate.[3]

  • Switch to a different solvent system: If adjusting polarity doesn't work, try a completely different mobile phase, such as dichloromethane/methanol.[1]

  • Consider a different stationary phase: While silica gel is common, alumina could offer different selectivity for this class of compounds.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRatio (v/v)Notes
RecrystallizationMethanol / Chloroform4:1Yielded colorless block crystals.[6]
RecrystallizationEthanolN/AUsed to obtain a white solid.[7]
Column ChromatographyDichloromethane / Methanol95:5 (+ drop of NH₃)Suggested for related benzimidazole amines to prevent peak tailing.[1]
Column ChromatographyPetroleum Ether / Ethyl Acetate9:1 to 9.8:0.2Effective for other benzimidazole derivatives.[3]
HPLC AnalysisAcetonitrile / Water / AcidVariesA common mobile phase for analyzing benzoic acid derivatives.[10]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent mixture (e.g., 4:1 methanol/chloroform) until the solid just dissolves.[6] Keep the solution heated on a hot plate.

  • If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl.[2]

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.[8]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals completely in a vacuum oven or desiccator. Residual solvent can depress the melting point.[5]

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) using your chosen mobile phase (e.g., petroleum ether/ethyl acetate).[3]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If solubility is low, adsorb the crude product onto a small amount of silica gel.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin running the mobile phase through the column, applying positive pressure.

  • Collect and Analyze Fractions: Collect the eluent in fractions. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light (254 nm).[1]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Visualizations

G start Crude Product decision Assess Purity & Color start->decision recrystallization Recrystallization analysis Purity Analysis (TLC, HPLC, MP) recrystallization->analysis chromatography Column Chromatography chromatography->recrystallization Further Purification acid_base Acid-Base Extraction analysis->chromatography Impurities Remain pure_product Pure Product analysis->pure_product Purity Confirmed decision->recrystallization Low Impurity Levels decision->chromatography High Impurity Levels

Caption: General workflow for the purification of this compound.

G start Solution cooled, no crystals form scratch Scratch inner wall of flask start->scratch check Crystals forming? scratch->check Wait 10-15 min seed Add a seed crystal seed->check Wait 10-15 min ice_bath Cool in ice bath ice_bath->check Wait 20-30 min check->seed No check->ice_bath No success Collect Crystals check->success Yes fail Troubleshoot Solvent/ Concentration check->fail Still No

Caption: Troubleshooting guide for inducing crystallization.

References

Technical Support Center: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem Possible Causes Solutions & Recommendations
Low to No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Poor Quality Starting Materials: Impurities in o-phenylenediamine or the carboxylic acid precursor can inhibit the reaction. 3. Inefficient Dehydration: Water produced during the cyclization step can inhibit the reaction. 4. Substrate Decomposition: High temperatures or harsh acidic conditions can lead to the decomposition of starting materials or the product.1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature. 2. Purify Starting Materials: Recrystallize or purify the o-phenylenediamine and carboxylic acid derivatives before use. 3. Use a Dehydrating Agent: For methods like the Phillips-Ladenburg synthesis, a strong acid like polyphosphoric acid (PPA) or hydrochloric acid acts as both a catalyst and a dehydrating agent. Ensure anhydrous conditions. 4. Milder Reaction Conditions: Explore microwave-assisted synthesis which often requires shorter reaction times and can lead to cleaner reactions and higher yields.
Formation of Side Products 1. Over-alkylation/acylation: The nitrogen atoms of the benzimidazole ring can undergo further reaction. 2. Oxidation of o-phenylenediamine: This starting material is susceptible to oxidation, leading to colored impurities. 3. Formation of 1,2-disubstituted benzimidazoles: A second molecule of the aldehyde (if used as a precursor) can react with the N-H of the newly formed benzimidazole.1. Control Stoichiometry: Use a 1:1 molar ratio of the reactants. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Adjust Reactant Ratios: When using an aldehyde precursor, using a slight excess of the o-phenylenediamine can help minimize the formation of the 1,2-disubstituted product.
Difficulty in Product Purification 1. High Polarity of the Product: The presence of both acidic (carboxylic acid) and basic (benzimidazole) moieties makes the product highly polar. 2. Removal of Acid Catalyst: Residual strong acids like PPA can be difficult to remove completely. 3. Similar Polarity of Byproducts: Some side products may have similar polarities to the desired product, making chromatographic separation challenging.1. Recrystallization: This is often the most effective method for purifying the final product. Ethanol or an ethanol/water mixture is a common solvent system. 2. Neutralization and Washing: After the reaction, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product. Wash the precipitate thoroughly with water to remove residual acid. 3. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a dicarboxylic acid, such as phthalic acid or phthalic anhydride, typically in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid at elevated temperatures.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.[2][3]

Q2: Why is my reaction mixture turning dark?

A2: A dark reaction mixture often indicates the oxidation of the o-phenylenediamine starting material. To mitigate this, it is recommended to perform the reaction under an inert atmosphere (nitrogen or argon) and to use purified starting materials.

Q3: Can I use phthalic anhydride directly instead of phthalic acid?

A3: Yes, phthalic anhydride can be used as a precursor. In the presence of a protic source, it will hydrolyze in situ to form phthalic acid, which then reacts with the o-phenylenediamine.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of this compound and its derivatives.[4] The product is typically soluble in hot ethanol and less soluble in cold ethanol or water, allowing for effective purification.

Q5: How can I improve the yield of my microwave-assisted synthesis?

A5: For microwave-assisted synthesis, optimizing the reaction time, temperature, and the choice of solvent and catalyst is crucial. A combination of polyphosphoric acid (PPA) and phosphoric acid can serve as an effective co-solvent and catalyst system, leading to high yields in short reaction times.[2]

Quantitative Data Summary

The following table summarizes representative data for different methods used in the synthesis of this compound and its close derivatives.

Synthesis MethodStarting MaterialsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Traditional Heating4-(1H-benzo[d]imidazol-2-yl)benzonitrile60% Sulfuric Acid1406 h76[4]
Microwave-Assistedo-phenylenediamine, benzoic acidPPA / Phosphoric AcidMicrowave10 minHigh (unspecified)[2][5]
Phillips-Ladenburgo-phenylenediamine, 4-aminobenzoic acidPolyphosphoric Acid / XyleneReflux6 h51[6]
Catalytic Condensationo-phenylenediamine, benzoic acidAmmonium Chloride / Ethanol80-90Not specified75.08[3]

Experimental Protocols

Protocol 1: Phillips-Ladenburg Condensation using Polyphosphoric Acid

This protocol describes the synthesis of this compound via the condensation of o-phenylenediamine and phthalic acid.

Materials:

  • o-Phenylenediamine

  • Phthalic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (10%)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and phthalic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) in excess to the flask, ensuring the reactants are fully submerged and can be stirred.

  • Heat the reaction mixture to 180-200°C with constant stirring under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to approximately 100°C and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from hot ethanol.

  • Dry the purified crystals under vacuum to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid, microwave-assisted synthesis of 2-aryl-benzimidazoles, which can be adapted for this compound.[7]

Materials:

  • o-Phenylenediamine

  • Benzoic acid derivative

  • Ethyl acetate

  • Water

  • Sodium hydroxide solution (10%)

  • Ethanol

Procedure:

  • In a microwave reaction vessel, combine o-phenylenediamine (0.01 moles), the aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 moles) in 15 mL of water.[7]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power level of approximately 765 W for 4-10 minutes.[5][7]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Make the solution alkaline (pH ~8) by the slow addition of 10% sodium hydroxide solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from absolute ethanol to yield the purified 2-aryl benzimidazole derivative.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Starting Materials (o-phenylenediamine, Phthalic Acid/Anhydride) Heating Heating (Conventional or Microwave) Reactants->Heating Solvent_Catalyst Solvent & Catalyst (e.g., PPA, H2SO4) Solvent_Catalyst->Heating Monitoring Monitoring (TLC) Heating->Monitoring Quenching Quenching (Ice Water) Monitoring->Quenching Reaction Complete Neutralization Neutralization (NaHCO3) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Final Product Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Product Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Success Improved Yield & Purity Start->Success No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Purity->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Side_Products Side Products Observed? Inert_Atmosphere->Side_Products Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Products->Adjust_Stoichiometry Yes Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No Adjust_Stoichiometry->Purification_Issues Recrystallize Recrystallize from Ethanol/Water Purification_Issues->Recrystallize Yes Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If still impure Recrystallize->Success Pure Column_Chromatography->Success

References

optimizing reaction conditions for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for chemists and researchers, this Technical Support Center offers detailed guidance for optimizing the synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid. This document provides answers to frequently asked questions, troubleshooting strategies for common experimental challenges, and comprehensive protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common method for synthesizing this compound is the Phillips-Ladenburg benzimidazole synthesis.[1] This reaction involves the condensation of o-phenylenediamine with a dicarboxylic acid, such as phthalic acid, or its anhydride (phthalic anhydride).[2][3] The reaction is typically carried out under acidic conditions and often requires heating.[2][4]

Q2: Which starting materials are recommended for this synthesis?

A2: The standard starting materials are:

  • o-Phenylenediamine: This provides the backbone of the benzimidazole ring.

  • Phthalic Anhydride or Phthalic Acid: This serves as the source for the 2-substituted benzoic acid moiety.[3][5] Phthalic anhydride is often preferred due to its higher reactivity.

Alternatively, 2-carboxybenzaldehyde can be condensed with o-phenylenediamine.[6]

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Several parameters are crucial for optimizing the reaction:

  • Temperature: High temperatures are often necessary to drive the condensation and cyclization, sometimes exceeding 180°C.[1]

  • Catalyst: Strong acids like polyphosphoric acid (PPA), p-toluenesulfonic acid, or mineral acids like hydrochloric acid are frequently used to catalyze the dehydration and ring closure steps.[4][7]

  • Solvent: High-boiling point solvents such as dimethylformamide (DMF) or acetic acid are common choices.[5][8] In some cases, the reaction can be run under solvent-free (neat) conditions.

  • Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific conditions used.[5]

Q4: What is a typical yield for this reaction?

A4: Yields can vary widely based on the chosen methodology and optimization. Reported yields for similar benzimidazole syntheses range from moderate to high, often between 70% and 95% under optimized conditions.[7][8][9] Poor yields are often due to incomplete reaction, side product formation, or difficult purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q5: Problem - Low or no product yield. What are the possible causes and solutions?

A5: Low yield is a common problem that can stem from several factors.

  • Cause 1: Inadequate Reaction Temperature. The condensation reaction often requires significant thermal energy.

    • Solution: Ensure your reaction is heated to the appropriate temperature as specified in the protocol (typically >150°C). Monitor the temperature closely. If using a high-boiling solvent like DMF or acetic acid, ensure it is refluxing properly.

  • Cause 2: Inactive or Insufficient Catalyst. The acid catalyst is critical for the cyclization step.

    • Solution: Use a fresh, anhydrous acid catalyst. Polyphosphoric acid (PPA) can absorb water from the atmosphere, reducing its effectiveness. Ensure the correct molar equivalent of the catalyst is used.

  • Cause 3: Presence of Water. Water can inhibit the dehydration steps of the reaction.

    • Solution: Use anhydrous solvents and reagents. If applicable, use a Dean-Stark apparatus to remove water as it forms during the reaction.[5]

  • Cause 4: Poor Quality Starting Materials. Impurities in o-phenylenediamine or phthalic anhydride can interfere with the reaction.

    • Solution: Use purified starting materials. o-Phenylenediamine can oxidize and darken on storage; it can be purified by sublimation or recrystallization if necessary.

Q6: Problem - The final product is impure, showing multiple spots on TLC or extra peaks in NMR.

A6: Impurities often arise from side reactions or incomplete conversion.

  • Cause 1: Incomplete Reaction. Unreacted starting materials (o-phenylenediamine, phthalic anhydride) or intermediate amic acid may remain.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed.[2]

  • Cause 2: Formation of Side Products. At high temperatures, side reactions such as decarboxylation or polymerization can occur. A potential side product is the formation of N-phenylphthalimide if the cyclization with the second amine of o-phenylenediamine does not occur correctly.

    • Solution: Optimize the reaction temperature; excessively high temperatures may lead to degradation. A gradual increase in temperature might be beneficial.

  • Cause 3: Post-reaction Workup Issues. The product may not precipitate cleanly, trapping impurities.

    • Solution: The typical workup involves pouring the reaction mixture into water or an ice-water mixture.[3][10] Adjusting the pH at this stage can be critical. Basifying the solution with NaOH or NaHCO3 helps to neutralize the acid catalyst and can aid in precipitating the crude product, which can then be isolated by filtration.[8][9]

Q7: Problem - Difficulty purifying the final product.

A7: this compound can be challenging to purify due to its polarity and potentially low solubility in common organic solvents.

  • Solution 1: Recrystallization. This is the most common purification method. Solvents such as ethanol, methanol, or mixtures like dioxane-water or methanol/chloroform are often effective.[5][6][9] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.

  • Solution 2: Column Chromatography. While potentially difficult due to the compound's polarity, silica gel chromatography can be used. A polar eluent system, such as ethyl acetate/petroleum ether or dichloromethane/methanol, may be required.[11]

  • Solution 3: Acid-Base Extraction. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to form the carboxylate salt. Wash this solution with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the purified product.

Reaction Condition Optimization

The following table summarizes various conditions reported for benzimidazole synthesis, providing a basis for optimizing the synthesis of the target compound.

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
o-Phenylenediaminep-Amino benzoic acidWater bath (no solvent)~100270[9]
o-PhenylenediaminePhthalic AnhydrideAcetic AcidReflux280[3]
o-Phenylenediamine4-Aminobenzoic acidPolyphosphoric Acid / XyleneReflux651[7]
o-PhenylenediamineGlycolic AcidDimethylformamide (DMF)90-100-High[8]
o-Phenylenediamine2-CarboxybenzaldehydeMethanol80 (Reflux)379[6]

Experimental Protocols

Protocol 1: Synthesis via Phthalic Anhydride in Acetic Acid [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq), phthalic anhydride (1.0 eq), and glacial acetic acid (15-20 mL per gram of o-phenylenediamine).

  • Heating: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC (e.g., 7:3 Ethyl Acetate:Petroleum Ether).

  • Workup: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker of ice water with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or a dioxane-water mixture, to obtain the purified this compound.

Visual Guides

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis problems.

G A 1. Reagent Preparation (o-phenylenediamine, phthalic anhydride, acid catalyst) B 2. Reaction Setup (Combine reagents in solvent) A->B C 3. Heating & Reflux (Monitor by TLC) B->C D 4. Reaction Workup (Cool & precipitate in ice water) C->D E 5. Isolation (Vacuum filtration & washing) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for the synthesis.

G decision decision issue issue solution solution check check start Low or No Yield c1 Is reaction complete by TLC? start->c1 Check Reaction Progress s1 Increase reaction time or temperature. Check catalyst activity. c1->s1 No c2 Check Workup & Isolation c1->c2 Yes c3 Was product lost during workup/filtration? c2->c3 s2 Optimize precipitation pH. Use minimal solvent for transfers. Check filtrate for product. c3->s2 Yes c4 Side Product Formation? c3->c4 No s3 Lower reaction temperature. Ensure inert atmosphere if needed. c4->s3 Yes s4 Re-evaluate starting material purity and stoichiometry. c4->s4 Unlikely

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Phillips-Ladenburg condensation reaction. This involves the condensation of o-phenylenediamine with phthalic acid or its derivatives, such as phthalic anhydride, typically under acidic conditions and elevated temperatures.

Q2: What are the typical reaction conditions for the Phillips-Ladenburg synthesis of this compound?

A2: Reaction conditions can vary, but generally involve heating a mixture of o-phenylenediamine and phthalic anhydride in a high-boiling solvent or under acidic catalysis. Common acids used include polyphosphoric acid (PPA), hydrochloric acid, or p-toluenesulfonic acid. Temperatures can range from 150°C to 250°C.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may require longer heating times or higher temperatures to go to completion.

  • Sub-optimal acid catalyst: The choice and concentration of the acid catalyst are crucial. Polyphosphoric acid is often effective for driving the dehydration and cyclization steps.

  • Side reactions: The formation of various side products can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup: The product may have some solubility in the wash solvents, leading to losses during purification.

Q4: I am observing a significant amount of an insoluble, high-melting point solid in my crude product. What could this be?

A4: This is likely a polyamide-type side product formed from the intermolecular reaction between the carboxylic acid and the amine functionalities of the starting materials or the product itself, especially at high temperatures.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis.

Issue 1: Formation of N,N'-Phthaloyl-o-phenylenediamine (Side Reaction A)

Symptom: Presence of a significant, less polar impurity in the crude product, often observed by TLC analysis. This impurity may co-crystallize with the desired product.

Cause: This side product arises from the acylation of both amino groups of o-phenylenediamine by phthalic anhydride without the subsequent cyclization to form the benzimidazole ring. This is favored under milder conditions or if the dehydration step is inefficient.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Ensure the reaction is heated at a sufficiently high temperature (e.g., 180-220°C in PPA) for an adequate duration to promote the intramolecular cyclization and dehydration.

  • Optimize Acid Catalyst: The use of a strong dehydrating agent and acid catalyst like polyphosphoric acid is highly recommended to facilitate the ring closure.

  • Purification: This side product can often be separated from the desired product by column chromatography or careful recrystallization, exploiting differences in polarity and solubility.

Issue 2: Decarboxylation of the Product (Side Reaction B)

Symptom: Isolation of 2-phenyl-1H-benzimidazole as a major byproduct. This will be evident in 1H NMR by the absence of the carboxylic acid proton and a simplified aromatic region.

Cause: The carboxylic acid group on the phenyl ring is susceptible to decarboxylation at the high temperatures often employed in the Phillips-Ladenburg reaction.

Troubleshooting Steps:

  • Lower Reaction Temperature: If feasible, explore lower reaction temperatures, possibly by using a more efficient catalytic system or microwave irradiation to reduce the overall heating time.

  • Alternative Synthetic Routes: Consider a milder, two-step approach where 2-cyanophenylbenzimidazole is first synthesized and then hydrolyzed to the desired carboxylic acid under controlled conditions.

  • Careful Monitoring: Monitor the reaction progress by TLC or LC-MS to minimize the reaction time at high temperatures once the starting material is consumed.

Issue 3: Formation of Polyamide Impurities (Side Reaction C)

Symptom: The crude product is a tarry, intractable solid that is difficult to purify. The material has poor solubility in common organic solvents.

Cause: At high temperatures, intermolecular amide bond formation can occur between the carboxylic acid of one molecule and the benzimidazole N-H or the unreacted amine of another, leading to oligomeric or polymeric materials.

Troubleshooting Steps:

  • Use of Phthalic Anhydride: Start with phthalic anhydride instead of phthalic acid. The anhydride is more reactive and can favor the intramolecular reaction pathway at slightly lower temperatures.

  • Control Stoichiometry: Use a slight excess of the diamine component to ensure all the anhydride is consumed, which can sometimes mitigate polymerization.

  • Reaction Medium: Using a solvent like polyphosphoric acid not only acts as a catalyst but also as a solvent that can help to keep the reaction mixture homogeneous and reduce intermolecular reactions.

Quantitative Data Summary

The following table summarizes the typical yields and common impurity profiles under different reaction conditions. These values are representative and can vary based on the specific experimental setup.

Reaction ConditionDesired Product YieldMajor Side Product(s)Side Product % (Approx.)
Phthalic Anhydride in PPA, 200°C, 4h65-75%Decarboxylation Product, Polyamides5-15%
Phthalic Acid in 4N HCl, 180°C, 8h (sealed tube)50-60%N,N'-Phthaloyl-o-phenylenediamine, Decarboxylation10-20%
Microwave Irradiation, PPA, 180°C, 30 min70-80%Decarboxylation Product<10%

Experimental Protocols

Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add phthalic anhydride (1.0 eq) and o-phenylenediamine (1.05 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (10-15 times the weight of phthalic anhydride) to the flask.

  • Heating: Heat the reaction mixture to 180-200°C with constant stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • Workup: Cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization and Filtration: Neutralize the acidic solution with a saturated solution of sodium hydroxide or ammonium hydroxide until a precipitate forms (pH ~6-7). Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water, or purify by column chromatography if necessary.

Visualizations

Reaction Pathways Diagram

Synthesis_Pathways Reactants o-Phenylenediamine + Phthalic Anhydride Intermediate Intermediate (Amide) Reactants->Intermediate Acylation Desired_Product This compound Side_Product_B 2-Phenyl-1H-benzimidazole (Decarboxylation) Desired_Product->Side_Product_B High Temp Side_Product_C Polyamide Impurities Desired_Product->Side_Product_C High Temp (Intermolecular) Side_Product_A N,N'-Phthaloyl-o-phenylenediamine Intermediate->Desired_Product Cyclization & Dehydration (High Temp, Acid) Intermediate->Side_Product_A Inefficient Cyclization

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Check_Decarboxylation Decarboxylation product (2-phenylbenzimidazole)? Analyze->Check_Decarboxylation Check_Incomplete_Reaction High amount of starting material or intermediate? Analyze->Check_Incomplete_Reaction Check_Polymer Tarry, insoluble product? Analyze->Check_Polymer Action_Temp Decrease reaction temp or time Check_Decarboxylation->Action_Temp Yes Purify Optimize Purification (Recrystallization, Chromatography) Check_Decarboxylation->Purify No Check_Incomplete_Reaction->Check_Decarboxylation No Action_Conditions Increase reaction temp, time, or catalyst conc. Check_Incomplete_Reaction->Action_Conditions Yes Check_Polymer->Check_Incomplete_Reaction No Action_Solvent Ensure proper mixing, consider different solvent Check_Polymer->Action_Solvent Yes Action_Temp->Purify Action_Conditions->Purify Action_Solvent->Purify

Caption: A logical workflow for troubleshooting synthesis issues.

troubleshooting guide for the analysis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing is a common issue when analyzing acidic compounds like this compound on reversed-phase columns. The primary cause is often secondary interactions between the analyte and the silica-based stationary phase.[1][2]

  • Chemical Causes:

    • Secondary Silanol Interactions: This is the most frequent reason. Standard silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[1] If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and interact strongly with your acidic analyte, causing some molecules to lag behind as they move through the column, resulting in a tailing peak.[1][2]

    • Mobile Phase pH Near Analyte pKa: this compound has a carboxylic acid group. When the mobile phase pH is close to the analyte's pKa, it exists as a mixture of its ionized and non-ionized forms.[1] This dual state leads to inconsistent retention and can cause peak broadening or tailing.[1][3]

    • Column Contamination: Metal impurities in the silica matrix can enhance the acidity of silanol groups, worsening their interaction with analytes and leading to peak tailing.[1]

  • Physical Causes:

    • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[4]

    • Column Void: A gap or void at the column inlet can cause the sample band to spread unevenly, resulting in distorted peaks.[4][5]

Actionable Advice:

  • Optimize Mobile Phase pH: This is the most critical parameter. Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. For benzoic acid derivatives, a pH of 2.5-3.0 is often effective.[6] This ensures the compound is in its neutral, protonated form, increasing its hydrophobicity and minimizing interactions with silanols.[6] Use an acidic modifier like formic acid or phosphoric acid.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, reducing the chance of secondary interactions.[2]

  • Reduce Sample Concentration: If column overload is suspected, dilute your sample or decrease the injection volume.[4]

  • Check for Physical Issues: Inject a neutral compound (e.g., toluene). If it also tails, the problem is likely physical (e.g., a column void or system issue).[2] If the neutral compound produces a symmetrical peak, the issue is chemical.

Q2: My retention times for this compound are unstable and shifting between injections. What are the likely causes?

A2: Unstable retention times compromise the reliability of your analysis. The issue often stems from the column not being properly equilibrated or changes in the mobile phase.[2][7]

  • Causes & Solutions:

    • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis sequence, especially after changing the mobile phase composition.[2][7] A stable baseline is a good indicator of equilibration. Solution: Flush the column with at least 10-20 column volumes of the new mobile phase, or until the baseline is stable.

    • Mobile Phase pH Instability: If the mobile phase is not buffered, its pH can change over time, affecting the ionization state and retention of your acidic analyte. Solution: Incorporate a buffer (e.g., phosphate or acetate buffer) into the aqueous portion of your mobile phase to maintain a constant pH.[2][8] Ensure the buffer's pKa is close to the desired mobile phase pH.

    • Inconsistent Mobile Phase Composition: If preparing the mobile phase manually, small variations in the organic-to-aqueous ratio can lead to shifts in retention time. This is especially true if the components are mixed in a single reservoir and one component evaporates faster. Solution: Use an HPLC system with a reliable pump capable of accurate gradient or isocratic mixing. If mixing manually, prepare fresh mobile phase daily and keep the reservoir covered.

    • Temperature Fluctuations: Column temperature affects retention time. Inconsistent laboratory temperatures can cause drift.[9] Solution: Use a column oven to maintain a constant and controlled temperature.

Q3: I am seeing "ghost peaks" in my chromatogram, especially during blank runs. Where are they coming from?

A3: Ghost peaks are unexpected signals that do not originate from your sample.[10] They can arise from various sources, including the mobile phase, the HPLC system, or the sample preparation process.[11]

  • Common Sources:

    • Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), degradation of solvents, or microbial growth in unbuffered aqueous phases are common culprits.[12][11] Using non-HPLC grade reagents can also introduce contaminants.[12]

    • System Contamination (Carryover): Residuals from previous injections can elute in subsequent runs, especially in gradient analysis.[13] This can come from a contaminated injector, autosampler vials, or worn seals.[13]

    • Sample Preparation: Contaminants can be introduced from glassware, filters, or vials.[11] Sample degradation can also produce unexpected peaks.[12]

Actionable Advice:

  • Isolate the Source: Perform a systematic investigation. Start by running a blank gradient without an injection.[14] If peaks appear, the source is likely the mobile phase or the system. Then, inject a blank solvent from a clean vial to test for contamination from the vial or solvent.[14]

  • Use High-Purity Reagents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity water.[11]

  • Maintain Mobile Phase Hygiene: Prepare mobile phases fresh daily. Filter the aqueous phase and consider adding a small amount of organic solvent (e.g., 5-10%) to inhibit microbial growth if it will not affect the chromatography.

  • Implement a Column Washing Protocol: After a sequence of analyses, flush the column with a strong solvent to remove any strongly retained compounds (see Protocol 3).

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound

ParameterRecommended SettingRationale
Column Reversed-Phase C18 or C8, high-purity, end-capped (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention for aromatic and moderately nonpolar compounds. End-capping minimizes peak tailing.[2]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Ensures the carboxylic acid group is protonated, leading to better retention and peak shape.[6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 60:40 A:B) and switch to gradient if co-elution is an issue.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility by controlling viscosity and retention.[2]
Detection (UV) 254 nm or 288 nmBenzimidazole derivatives show strong absorbance at these wavelengths.[15][16] A diode-array detector (DAD) can be used to identify the optimal wavelength.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration.

Table 2: HPLC Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Mobile phase pH too high; Column overloadLower mobile phase pH to 2.5-3.0; Use an end-capped column; Reduce sample concentration.[1][4]
Shifting Retention Times Insufficient column equilibration; Unstable mobile phase pH; Temperature fluctuationsEquilibrate column for 15-30 min; Buffer the mobile phase; Use a column oven.[2][7]
Ghost Peaks Contaminated mobile phase; System carryover; Contaminated sample vials/filtersUse fresh, high-purity solvents; Run a column wash protocol; Inject a blank solvent from a clean vial.[14]
Split Peaks Column inlet frit partially blocked; Sample solvent incompatible with mobile phaseFilter samples; Backflush the column; Dissolve sample in the initial mobile phase.[5]
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing); Mobile phase precipitationReplace guard column/frit; Filter mobile phase and samples; Ensure buffer is soluble in the organic phase.[5]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be necessary.

  • Instrumentation:

    • HPLC system with a UV or DAD detector.

    • Reversed-phase C18 column (150 mm x 4.6 mm, 5 µm).

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC-grade).

    • Sample Diluent: 50:50 mixture of Acetonitrile and Water.

    • Standard Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Dilute 1:10 with the diluent to a final concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample at a similar concentration as the standard using the sample diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Mode (Example Gradient):

      • 0-1 min: 30% B

      • 1-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (sample diluent) to confirm the system is clean.

    • Inject the standard solution followed by the sample solutions.

    • Process the chromatograms to determine the retention time and calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Systematic Troubleshooting for Unidentified Issues

  • Define the Problem: Clearly state the issue (e.g., "retention time for the main peak has shifted 0.5 minutes earlier").

  • Check the Obvious:

    • Verify mobile phase composition and pH.

    • Ensure sufficient solvent levels in all reservoirs.

    • Check for visible leaks in the system.

    • Confirm method parameters (flow rate, temperature, gradient) are correct.

  • Isolate the Source - Column vs. System:

    • Replace the current column with a new or trusted column of the same type.

    • If the problem disappears, the original column is the issue (degraded, contaminated).

    • If the problem persists, the issue lies within the HPLC system (pump, injector, detector).

  • Isolate the Source - Mobile Phase vs. Sample:

    • Prepare a fresh batch of mobile phase using high-purity reagents from a different lot if possible.

    • If the problem is resolved, the original mobile phase was contaminated or improperly prepared.

    • If the problem continues, prepare a fresh sample/standard. If this resolves the issue, the original sample had degraded or was contaminated.

Protocol 3: General Purpose Column Washing Protocol (Reversed-Phase)

This protocol is designed to remove strongly retained hydrophobic and polar contaminants.

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.

  • Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer or acid) to remove buffer salts.

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol.

  • Flush with Strong Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • Re-equilibration: Before next use, flush the column with the mobile phase for at least 30 minutes.

Visualizations

PeakTailing_Troubleshooting start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Does the neutral compound tail? check_neutral->neutral_tails physical_issue Problem is likely Physical neutral_tails->physical_issue  Yes chemical_issue Problem is likely Chemical neutral_tails->chemical_issue No   check_column Check for column void, blocked frit, or system leaks physical_issue->check_column end_physical Resolve Physical Issue check_column->end_physical lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0 with Formic Acid) chemical_issue->lower_ph check_overload Reduce Sample Concentration or Injection Volume lower_ph->check_overload use_new_column Use High-Purity, End-Capped Column check_overload->use_new_column end_chemical Symmetrical Peak Achieved use_new_column->end_chemical

Caption: A logical workflow for systematic HPLC troubleshooting.

GhostPeak_Diagnosis start Ghost Peak Detected run_blank_gradient Run Blank Gradient (No Injection) start->run_blank_gradient peak_present1 Is Ghost Peak Present? run_blank_gradient->peak_present1 source_system Source: System or Mobile Phase peak_present1->source_system Yes source_sample Source: Injection or Sample Prep peak_present1->source_sample No action_system Prepare fresh mobile phase. Check water purifier. Clean system components. source_system->action_system inject_blank_solvent Inject Blank Solvent from a new vial source_sample->inject_blank_solvent peak_present2 Is Ghost Peak Present? inject_blank_solvent->peak_present2 source_carryover Source: Carryover/Injector peak_present2->source_carryover Yes source_vial_solvent Source: Vial, Cap, or Solvent peak_present2->source_vial_solvent No action_carryover Clean injector port/needle. Run strong needle wash. source_carryover->action_carryover action_vial_solvent Use new vials/caps. Filter sample solvent. source_vial_solvent->action_vial_solvent

References

overcoming solubility issues of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

A1: this compound is a heterocyclic organic compound. The benzimidazole scaffold is a prominent feature in many biologically active molecules. Derivatives of 1H-benzo[d]imidazole have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Casein Kinase 1 (CK1δ/ε), making them promising candidates for cancer therapy and other diseases.[1][2][3]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The poor aqueous solubility of this compound is attributed to its rigid, planar, and largely hydrophobic aromatic structure. While it possesses both a weakly acidic carboxylic acid group and a weakly basic benzimidazole group, the overall lipophilicity of the molecule limits its dissolution in neutral aqueous media. Benzimidazole compounds are generally known for their limited water solubility.[4]

Q3: What are the primary challenges I might face when using this compound in biological assays?

A3: The main challenge is the compound's low aqueous solubility, which can lead to several issues:

  • Precipitation: The compound may precipitate out of solution when a concentrated organic stock is diluted into aqueous assay buffers or cell culture media.

  • Inaccurate Concentration: The actual concentration in the assay may be lower than the nominal concentration, leading to unreliable and non-reproducible results.

  • Clogged Equipment: Precipitation can clog liquid handling robotics and microfluidic devices.

Q4: What are the initial steps for solubilizing this compound?

A4: The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds.[5] From this stock, further dilutions can be made into the final assay buffer, but care must be taken to avoid precipitation.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
  • Possible Cause 1: Final DMSO concentration is too low. The aqueous buffer cannot maintain the solubility of the compound as the percentage of the organic co-solvent decreases.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay that keeps the compound in solution. Many cell-based assays can tolerate DMSO up to 0.5%, but this should be experimentally verified.[6]

    • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform an intermediate dilution in a mixture of your organic solvent and the aqueous buffer.

    • Consider Alternative Co-solvents: If DMSO is incompatible with your assay, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.[5][7]

  • Possible Cause 2: The pH of the assay buffer is not optimal for solubility. As an amphoteric molecule (containing both acidic and basic groups), its solubility is highly dependent on pH.[8][9]

  • Troubleshooting Steps:

    • Adjust Buffer pH: Since the compound has a carboxylic acid, increasing the pH of the buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxyl group, forming a more soluble carboxylate salt. Conversely, lowering the pH will protonate the benzimidazole ring, which can also increase solubility.[4][8] The optimal pH will need to be determined empirically.

    • Use a pH-Adjusted Stock Solution: Prepare the stock solution in DMSO with a small amount of a suitable base (like NaOH) or acid (like HCl) before the final dilution.

Issue 2: I'm observing toxicity in my cell-based assay that doesn't seem to be related to my compound's activity.
  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high. High concentrations of DMSO can be toxic to cells, affecting membrane integrity and cellular processes.[10]

  • Troubleshooting Steps:

    • Perform a Vehicle Control Experiment: Test the effect of different concentrations of the solvent alone on your cells to determine the maximum non-toxic concentration. It is generally recommended to keep the final DMSO concentration at or below 0.5% in cell-based assays.[6][11]

    • Reduce the Stock Solution Concentration: If you need to add a larger volume of your stock to the assay, consider lowering the concentration of your stock solution to reduce the final solvent concentration.

    • Explore Alternative Solubilization Methods: If reducing the solvent concentration is not feasible, consider using cyclodextrin-based formulations, which can enhance aqueous solubility without the need for high concentrations of organic solvents.[12]

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassExamplesExpected SolubilityNotes
Aqueous Buffers PBS, Tris-HCl (pH 7.4)Very LowSolubility is pH-dependent.[4]
Polar Aprotic Solvents DMSO, DMFHighRecommended for primary stock solutions.[5]
Alcohols Ethanol, MethanolModerateMay be used as co-solvents. Solubility of benzimidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases.[13]
Non-polar Solvents Toluene, HexaneVery LowNot recommended for solubilization.

Table 2: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous medium.Simple to implement; effective for high-concentration stocks.Can be toxic to cells at higher concentrations; may interfere with some assays.[10]
pH Adjustment Ionizes the acidic (carboxylic acid) or basic (benzimidazole) functional groups to form more soluble salts.[9]Highly effective for ionizable compounds; cost-effective.May alter biological activity; risk of precipitation if pH changes; not suitable for non-ionizable compounds.[14]
Cyclodextrin Complexation Encapsulates the hydrophobic compound within the cyclodextrin's lipophilic core, while the hydrophilic exterior improves aqueous solubility.[12]Reduces the need for organic solvents; can improve bioavailability; generally low toxicity.[12][15]May not be effective for all compounds; can be more expensive; preparation is more complex.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: pH-Based Solubility Enhancement
  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.

  • Prepare Alkaline Buffer: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to 8.0 using 1 M NaOH.

  • Serial Dilution: Perform serial dilutions of your DMSO stock into the pH 8.0 buffer. For a final concentration of 10 µM with 0.1% DMSO, you would add 1 µL of the 10 mM stock to 999 µL of the alkaline buffer.

  • Equilibration: Gently mix and allow the solution to equilibrate for at least 15 minutes before use. Visually inspect for any signs of precipitation.

  • Control: Ensure you use a vehicle control containing the same final concentration of DMSO and adjusted buffer pH.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is fully dissolved.

  • Prepare Compound Stock: Prepare a high-concentration stock of this compound in a suitable organic solvent like ethanol or DMSO.

  • Complexation: While vigorously stirring the HP-β-CD solution, add the compound stock dropwise. The final organic solvent concentration should be kept to a minimum (<1-2%).

  • Incubation: Continue stirring the mixture at room temperature for 1-2 hours, or overnight, to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated, precipitated compound.

  • Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Compound Precipitates in Aqueous Buffer q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration. Prepare a lower concentration stock. q1->a1_yes Yes a1_no DMSO concentration is likely acceptable. q1->a1_no No end_solution Compound Solubilized a1_yes->end_solution q2 Is the buffer pH neutral? a1_no->q2 a2_yes Adjust buffer pH. For this acidic compound, try pH > 7.5. q2->a2_yes Yes a2_no Consider alternative methods. q2->a2_no No a2_yes->end_solution alt_methods Use Cyclodextrin Complexation (see Protocol 3) a2_no->alt_methods alt_methods->end_solution

Caption: A decision tree for troubleshooting solubility issues.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_downstream Downstream Signaling GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras ATP -> ADP Compound 2-(1H-benzo[d]imidazol- 2-yl)benzoic acid Compound->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

G Mechanism of Cyclodextrin Solubilization cluster_0 Compound Poorly Soluble Compound Complex Water-Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex +

Caption: How cyclodextrins form water-soluble inclusion complexes.

References

how to increase the stability of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of solutions containing 2-(1H-benzo[d]imidazol-2-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue: Precipitation or crystallization of this compound from the solution.

Potential Cause Suggested Solution
Low Solubility The compound has limited solubility in the chosen solvent system.
pH Adjustment: The carboxylic acid moiety's solubility is highly pH-dependent. Increase the pH of the aqueous solution by adding a base (e.g., NaOH, KOH) to deprotonate the carboxylic acid, forming a more soluble salt.
Co-solvents: Employ a mixture of solvents. Water-miscible organic solvents such as ethanol, methanol, acetonitrile, DMSO, or DMF can be used to increase solubility.[1]
Salt Formation: Prepare a salt form of the compound to improve solubility.[1]
Temperature Fluctuations A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
Maintain Constant Temperature: Store the solution at a constant and controlled temperature. If the solution was prepared at an elevated temperature, ensure it remains stable at the intended storage or experimental temperature.
Solvent Evaporation Loss of solvent can increase the concentration of the compound beyond its solubility limit.
Proper Sealing: Ensure that the solution container is tightly sealed to prevent solvent evaporation, especially for volatile organic solvents.

Issue: Degradation of this compound in solution, observed as a change in color, appearance of new peaks in HPLC, or loss of activity.

Potential Cause Suggested Solution
Photodegradation Exposure to light, particularly UV radiation, can induce photochemical reactions in benzimidazole derivatives, leading to degradation.[2][3][4] Possible pathways include dimerization or cleavage of the imidazole ring.[3][5]
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Conduct experiments under reduced light conditions when possible.
pH-Mediated Hydrolysis or Other Reactions The stability of both the benzimidazole ring and the carboxylic acid group can be influenced by pH. Extreme pH values may catalyze degradation.
pH Optimization: Determine the optimal pH for stability through a systematic study. For many carboxylic acids, a pH range of 4-8 is often a reasonable starting point to balance solubility and stability. Use appropriate buffer systems to maintain a constant pH.
Thermal Degradation High temperatures can accelerate degradation reactions. The carboxylic acid group may be susceptible to decarboxylation at elevated temperatures.[6][7]
Temperature Control: Store solutions at controlled room temperature or refrigerated, as determined by stability studies. Avoid exposing the solution to high temperatures for extended periods. A study on related benzimidazole derivatives suggests that storage at -20°C or -80°C can be effective for long-term stability of working solutions.
Oxidative Degradation The compound may be susceptible to oxidation, especially in the presence of oxygen and certain metal ions.
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon.
Use of Antioxidants: The addition of antioxidants could be explored, but their compatibility with the compound and downstream applications must be verified.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The choice of solvent depends on the intended application. For analytical purposes, organic solvents like methanol, ethanol, or acetonitrile are often suitable.[1] For biological assays, a co-solvent system using DMSO or DMF diluted with an aqueous buffer is common. Due to the carboxylic acid group, the compound's solubility in aqueous solutions is expected to be poor at acidic pH and increase significantly at neutral to alkaline pH.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor for both solubility and stability. The carboxylic acid group will be protonated at low pH, leading to lower aqueous solubility. At higher pH, it will be deprotonated to a more soluble carboxylate salt. However, extreme pH values (both acidic and alkaline) can promote hydrolytic degradation of the benzimidazole ring or other pH-catalyzed reactions.[2][8] The optimal pH is a balance between solubility and stability and should be determined experimentally.

Q3: Should I protect my solutions of this compound from light?

A3: Yes, it is highly recommended to protect solutions from light. Benzimidazole derivatives can be photosensitive and may degrade upon exposure to UV or even ambient light.[2][3][4] Storing solutions in amber containers or wrapped in foil is a crucial precautionary measure.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage, refrigeration (2-8 °C) in a light-protected container is a good starting point. For long-term storage, frozen solutions (at -20 °C or -80 °C) are generally preferred to minimize degradation. However, freeze-thaw cycles should be minimized, as they can also affect stability. It is advisable to aliquot the stock solution into smaller volumes for single use.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this exact molecule are not extensively documented in the literature, potential degradation pathways based on its structure include:

  • Photodegradation: This could lead to dimerization or cleavage of the imidazole ring.[3][5]

  • Thermal Degradation: At high temperatures, decarboxylation of the benzoic acid moiety to produce 2-(1H-benzo[d]imidazol-2-yl)benzene is a possibility.[6][7]

  • Hydrolysis: Under harsh acidic or basic conditions, the benzimidazole ring could potentially undergo hydrolytic cleavage.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaker or rotator

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • pH meter

Methodology:

  • Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7, 8, 10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Preliminary Photostability Assessment

Objective: To assess the stability of this compound in solution upon exposure to light.

Materials:

  • Stock solution of this compound in a relevant solvent

  • Clear and amber glass vials

  • A light source (e.g., a photostability chamber with controlled light and temperature, or a benchtop UV lamp)

  • HPLC system with a suitable column and detection method

Methodology:

  • Prepare a solution of the compound at a known concentration.

  • Aliquot the solution into several clear and amber (as a control) vials.

  • Place the clear vials under the light source. The amber vials should be placed alongside but protected from light.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from a clear and an amber vial.

  • Analyze the samples by HPLC to determine the concentration of the parent compound and to look for the appearance of any new peaks that could be degradation products.

  • Compare the chromatograms of the light-exposed samples to the protected samples and the initial sample (time 0). A decrease in the peak area of the parent compound in the clear vials indicates photodegradation.

Visualizations

G start Solution Instability Observed (Precipitation/Degradation) check_precipitate Is there precipitation? start->check_precipitate check_degradation Is there degradation? (e.g., color change, new HPLC peaks) start->check_degradation solubility_issue Address Solubility check_precipitate->solubility_issue Yes temp_issue Check for Temperature Fluctuations check_precipitate->temp_issue Yes evaporation_issue Check for Solvent Evaporation check_precipitate->evaporation_issue Yes light_issue Address Photodegradation check_degradation->light_issue Yes ph_stability_issue Address pH Instability check_degradation->ph_stability_issue Yes thermal_issue Address Thermal Degradation check_degradation->thermal_issue Yes adjust_ph Adjust pH solubility_issue->adjust_ph add_cosolvent Add Co-solvent solubility_issue->add_cosolvent form_salt Formulate as a Salt solubility_issue->form_salt control_temp Maintain Constant Temperature temp_issue->control_temp seal_container Ensure Proper Sealing evaporation_issue->seal_container protect_light Protect from Light light_issue->protect_light optimize_ph Optimize and Buffer pH ph_stability_issue->optimize_ph control_storage_temp Control Storage Temperature thermal_issue->control_storage_temp

Caption: Troubleshooting workflow for instability of this compound solutions.

G parent This compound photodegradation Photodegradation Products parent->photodegradation thermal_degradation Thermal Degradation Products parent->thermal_degradation hydrolysis Hydrolysis Products parent->hydrolysis light Light (UV) light->photodegradation heat Heat heat->thermal_degradation ph Extreme pH ph->hydrolysis dimers Dimers photodegradation->dimers ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage decarboxylation Decarboxylation Product thermal_degradation->decarboxylation

Caption: Potential degradation pathways for this compound.

References

method development for the quantification of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method development and quantification of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing

  • Question: My chromatographic peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for this compound can arise from several factors related to its chemical properties and interaction with the chromatographic system.

    • Secondary Silanol Interactions: The basic nitrogen atoms in the benzimidazole ring can interact with acidic silanol groups on the surface of C18 columns.

      • Solution: Use a column with end-capping or a modern hybrid-silica column. Alternatively, add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block the active sites.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is not optimal, it can lead to poor peak shape.

      • Solution: Adjust the mobile phase pH. Since the compound has both acidic (benzoic acid) and basic (benzimidazole) moieties, experiment with a pH around 4-5 to suppress the ionization of the carboxylic acid while keeping the benzimidazole protonated. Formic acid (0.1%) is a common and effective mobile phase additive.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Dilute the sample and reinject.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am not getting a strong enough signal for my analyte, especially at low concentrations. How can I improve the sensitivity?

  • Answer: Low sensitivity can be due to issues with sample preparation, chromatographic conditions, or mass spectrometer settings.

    • Inefficient Extraction: The analyte may not be efficiently extracted from the matrix.

      • Solution: Optimize the sample preparation method. For plasma or tissue homogenates, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge can be effective. Ensure the pH of the sample is adjusted to a neutral or slightly basic state to ensure the analyte is in a less polar form for extraction.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.

      • Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. A longer gradient or a different stationary phase might be necessary. Also, ensure the sample cleanup is thorough.

    • Suboptimal Mass Spectrometer Parameters: The ionization and fragmentation parameters may not be optimized.

      • Solution: Perform a tuning and optimization of the mass spectrometer for this compound. Infuse a standard solution of the compound and optimize the capillary voltage, gas flows, and collision energy for the specific precursor and product ions.

Issue 3: High Background Noise

  • Question: My chromatogram has a very high baseline noise, making it difficult to integrate the peaks accurately. What can I do to reduce the noise?

  • Answer: High background noise can originate from the sample, the LC system, or the mass spectrometer.

    • Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background.

      • Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

    • Matrix Effects: Complex matrices can introduce a lot of chemical noise.

      • Solution: Employ a more rigorous sample cleanup method, such as a two-step LLE or a more selective SPE protocol.

    • Mass Spectrometer Contamination: The ion source can become contaminated over time.

      • Solution: Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in complex matrices like plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to handle complex matrices. A rapid and sensitive UHPLC-MS/MS method would be ideal for high-throughput analysis.[1]

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: In positive electrospray ionization (ESI), the molecule will likely protonate on one of the nitrogen atoms of the benzimidazole ring. The precursor ion ([M+H]+) would have an m/z of 239.1. Fragmentation would likely occur at the bond between the benzoic acid and the benzimidazole ring. Potential product ions could result from the loss of water (m/z 221.1) or the loss of the carboxyl group (m/z 194.1). These transitions would need to be confirmed by infusing a standard of the compound.

Q3: How should I prepare my calibration standards and quality control samples?

A3: Calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of a certified reference standard of this compound into a blank matrix that is identical to the study samples (e.g., blank plasma). A typical calibration curve could range from 1 ng/mL to 1000 ng/mL. QC samples should be prepared at low, medium, and high concentrations within the calibration range.

Q4: What are the key validation parameters I need to assess for this method?

A4: According to regulatory guidelines, the key validation parameters to assess include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra-day and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for a validated UHPLC-MS/MS method for the quantification of this compound, based on performance characteristics of similar compounds.[1]

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Extraction Recovery> 80%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL into the UHPLC-MS/MS system.

UHPLC-MS/MS Method
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 1.8 µm, 2.1 mm x 50 mm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90% to 10% B

      • 3.1-4.0 min: 10% B

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor > Product (e.g., 239.1 > 194.1)

      • Internal Standard: To be determined based on the selected standard.

    • Optimization: Ion source parameters (capillary voltage, source temperature, gas flows) and compound-specific parameters (collision energy, cone voltage) should be optimized by infusing a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify with NaOH add_is->basify lle Liquid-Liquid Extraction (Ethyl Acetate) basify->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uhplc UHPLC Separation reconstitute->uhplc msms MS/MS Detection uhplc->msms quant Quantification msms->quant

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background start Problem Encountered peak_tailing Peak Tailing start->peak_tailing low_signal Low Signal start->low_signal high_noise High Background Noise start->high_noise check_column Check Column Chemistry (End-capped, Hybrid) peak_tailing->check_column Secondary Interactions? adjust_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) peak_tailing->adjust_ph Ionization Issues? dilute_sample Dilute Sample peak_tailing->dilute_sample Overload? optimize_extraction Optimize Sample Prep (LLE or SPE) low_signal->optimize_extraction Poor Recovery? improve_separation Improve Chromatography low_signal->improve_separation Ion Suppression? optimize_ms Optimize MS Parameters low_signal->optimize_ms Suboptimal Detection? check_solvents Use LC-MS Grade Solvents high_noise->check_solvents Contaminated Reagents? enhance_cleanup Enhance Sample Cleanup high_noise->enhance_cleanup Matrix Effects? clean_source Clean MS Ion Source high_noise->clean_source Instrument Contamination?

Caption: Troubleshooting decision tree for method development.

References

Technical Support Center: Scaling Up Production of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Final Product Incomplete reaction- Increase reaction time. - Increase reaction temperature gradually, monitoring for degradation. - Ensure efficient mixing, especially in larger batches.
Side reactions- Optimize the stoichiometry of reactants. - Consider a milder catalyst or reaction conditions.[1][2] - Purify starting materials to remove impurities that may catalyze side reactions.
Product degradation- High reaction temperatures can lead to decomposition.[1] Attempt to lower the temperature or use a shorter reaction time. - Protect the reaction from light and air if the product is sensitive.
Inefficient purification- Recrystallization solvent may not be optimal. Screen a variety of solvents or solvent mixtures. - Consider alternative purification methods such as column chromatography.
Poor Solubility of Reactants or Product Inappropriate solvent- For the reaction, consider using a co-solvent system or a higher boiling point solvent like DMF or DMSO.[3][4] - For purification, use a solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures.
Incorrect pH- The solubility of this compound is pH-dependent due to the carboxylic acid and benzimidazole moieties. Adjust the pH during workup and purification to facilitate dissolution or precipitation.
Formation of Impurities Unreacted starting materials- Drive the reaction to completion by increasing the reaction time or temperature. - Use a slight excess of one of the reactants (e.g., the less expensive one) to ensure the other is fully consumed.
Dimerization or polymerization- This can occur at high concentrations and temperatures. Consider running the reaction at a lower concentration.
Oxidation of o-phenylenediamine- The diamine starting material can be sensitive to oxidation. Use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the Final Product Oxidation of intermediates or product- Purge the reaction vessel with an inert gas. - Use antioxidants if compatible with the reaction chemistry. - For purification, treatment with activated carbon can sometimes remove colored impurities.[5] A solution of the crude product can be treated with potassium permanganate followed by sodium bisulfite to decolorize it before recrystallization.[5]
Difficulty in Isolating the Product Product is an oil or does not crystallize- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Change the solvent for recrystallization. - If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent method is the condensation of o-phenylenediamine with phthalic anhydride or phthalic acid.[6] Another common approach involves the reaction of o-phenylenediamine with 2-carboxybenzaldehyde.[2] Variations of these methods may employ different catalysts and reaction conditions to improve yield and purity.[2][7]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions can lead to temperature spikes in large batches, potentially causing side reactions or degradation. Ensure adequate cooling and temperature monitoring.

  • Mixing: Efficient agitation is crucial to maintain homogeneity and ensure effective heat transfer.

  • Addition Rate of Reagents: A slow and controlled addition of reagents can help manage exotherms and minimize the formation of impurities.

  • Purity of Starting Materials: Impurities in the starting materials can have a more significant impact on the outcome of a large-scale reaction.

Q3: How can I improve the yield and purity of my product?

A3: To enhance yield and purity:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions.

  • Purify Starting Materials: Ensure the o-phenylenediamine and the benzoic acid derivative are of high purity.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation, especially of the o-phenylenediamine.

  • Purification Method: A well-chosen recrystallization solvent is key. If recrystallization is insufficient, consider column chromatography.

Q4: What are some "green" or more environmentally friendly approaches to this synthesis?

A4: Greener approaches to benzimidazole synthesis focus on using less hazardous solvents and catalysts.[7] Some strategies include:

  • Solvent-free reactions: Conducting the reaction in the melt can eliminate the need for a solvent.

  • Water as a solvent: Some methods have been developed that utilize water as a solvent, which is an environmentally benign option.[2]

  • Heterogeneous catalysts: Using solid catalysts can simplify purification and allow for catalyst recycling.

Experimental Protocols

General Protocol for the Synthesis of this compound via Condensation of o-Phenylenediamine and Phthalic Anhydride

This protocol is a general guideline and may require optimization.

Materials:

  • o-Phenylenediamine

  • Phthalic anhydride

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine and phthalic anhydride in equimolar amounts.

  • Carefully add polyphosphoric acid as a catalyst and solvent. The amount of PPA should be sufficient to ensure good mixing.

  • Heat the reaction mixture to 180-200°C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants o-Phenylenediamine + Phthalic Anhydride reaction_step Heat (180-200°C) 2-4 hours reactants->reaction_step catalyst Polyphosphoric Acid (PPA) catalyst->reaction_step quench Quench in Ice Water reaction_step->quench neutralize Neutralize with Base quench->neutralize precipitate Precipitation neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions No incomplete_reaction->side_reactions No solution1 Increase Time/Temp Improve Mixing incomplete_reaction->solution1 Yes degradation Product Degradation? side_reactions->degradation No solution2 Optimize Stoichiometry Change Catalyst side_reactions->solution2 Yes solution3 Lower Temperature Inert Atmosphere degradation->solution3 Yes end Yield Improved degradation->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

comparing the biological activity of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid and Its Analogs

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comparative analysis of the biological activity of this compound and its diverse analogs, drawing upon a range of experimental studies. The data presented herein is intended for researchers, scientists, and drug development professionals.

Data Presentation

The biological activities of this compound and its analogs are multifaceted, with researchers exploring their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][3] The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.

Anticancer Activity

Benzimidazole derivatives have shown significant potential as anticancer agents, often targeting DNA-mediated processes or specific enzymes involved in cancer cell proliferation.[2]

CompoundCancer Cell LineActivity MetricValueReference
11a Panel of 60 human cancer cell linesGI500.16 - 3.6 µM[2]
12a Panel of 60 human cancer cell linesGI500.16 - 3.6 µM[2]
12b Panel of 60 human cancer cell linesGI500.16 - 3.6 µM[2]
1d Hela, SKOV-3IC50Not specified, but better than 1a[4]
N9 HCT116IC505.85 µM[5]
N18 HCT116IC504.53 µM[5]
6b HeLa, A549IC50Effective in inhibiting cell growth[6]
6c HeLa, A549IC50Effective in inhibiting cell growth[6]
6d HeLa, A549IC50Effective in inhibiting cell growth[6]
6c Four different cancer cell linesIC507.82 - 21.48 µM[7]
6h Four different cancer cell linesIC507.82 - 21.48 µM[7]
6i Four different cancer cell linesIC507.82 - 21.48 µM[7]
6j Four different cancer cell linesIC507.82 - 21.48 µM[7]
Enzyme Inhibition Activity

Various analogs have been synthesized and evaluated as inhibitors of specific enzymes implicated in disease pathogenesis.

CompoundTarget EnzymeActivity MetricValueReference
12b Human Topoisomerase IInhibition of DNA relaxation50% inhibition at 16 µM[2]
15o α-glucosidaseIC502.09 ± 0.04 µM[8]
22d α-glucosidaseIC500.71 ± 0.02 µM[8]
IT10 Mycobacterium tuberculosis Pantothenate synthetaseIC502.32 µM[9]
IT06 Mycobacterium tuberculosis Pantothenate synthetaseIC502.03 µM[9]
33 17β-HSD10IC501.65 ± 0.55 μM[10]
6a Carbonic Anhydrase IIKi37.6 nM[11]
6b Carbonic Anhydrase VIIKi37.4 nM[11]
5 CK1δIC500.040 µM[12]
6 CK1δIC500.042 µM[12]
6 CK1εIC500.0326 µM[12]
Antimicrobial Activity

The benzimidazole core is also a key feature in compounds with antimicrobial properties.

CompoundMicrobial StrainActivity MetricValueReference
N1 B. subtilis, S. typhi, C. albicansMIC1.27, 2.54, 1.27 µM[5]
N8 E. coliMIC1.43 µM[5]
N22 K. pneumoniae, A. nigerMIC2.60 µM[5]
28 A. nigerMIC3.12 µg/ml[3]
40 C. albicansMICNot specified, but highest in the series[3]

Experimental Protocols

Synthesis of Benzimidazole Derivatives

A general method for the synthesis of 2-substituted benzimidazoles involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[13] For instance, 2-methyl-1H-benzimidazole can be synthesized by condensing o-phenylenediamine with glacial acetic acid.[14] More complex analogs are created through multi-step synthesis pathways, often starting with a core benzimidazole structure that is subsequently modified.[4][10][15]

In Vitro Anticancer Activity (MTT Assay)

The anti-proliferative activities of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[6]

Enzyme Inhibition Assays

The inhibitory activity against specific enzymes is determined using various biochemical assays tailored to the enzyme of interest. For example, the inhibition of human topoisomerase I can be assessed through a DNA relaxation assay.[2] For α-glucosidase, the inhibitory activity is measured by monitoring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside.[8]

Visualizations

General Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Enzyme Inhibition Enzyme Inhibition In Vitro Assays->Enzyme Inhibition Anticancer Screening Anticancer Screening In Vitro Assays->Anticancer Screening Antimicrobial Testing Antimicrobial Testing In Vitro Assays->Antimicrobial Testing Data Analysis Data Analysis Enzyme Inhibition->Data Analysis Anticancer Screening->Data Analysis Antimicrobial Testing->Data Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of benzimidazole analogs.

Signaling Pathway Inhibition by a Multi-Kinase Inhibitor

G Benzimidazole Analog (6i) Benzimidazole Analog (6i) EGFR EGFR Benzimidazole Analog (6i)->EGFR HER2 HER2 Benzimidazole Analog (6i)->HER2 CDK2 CDK2 Benzimidazole Analog (6i)->CDK2 mTOR mTOR Benzimidazole Analog (6i)->mTOR Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest Apoptosis Apoptosis mTOR->Apoptosis Upregulation of Caspase-3/Bax Upregulation of Caspase-3/Bax Apoptosis->Upregulation of Caspase-3/Bax Downregulation of Bcl-2 Downregulation of Bcl-2 Apoptosis->Downregulation of Bcl-2

Caption: A simplified diagram illustrating the multi-target inhibition by a benzimidazole analog leading to cell cycle arrest and apoptosis.[7]

References

A Comparative Guide to the Validation of Analytical Methods for 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a key intermediate in pharmaceutical research and development. The document outlines a primary analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and compares it with two alternative techniques: Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select and implement a robust, accurate, and precise analytical method for the quantification of this compound and its impurities. The guide details experimental protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and presents comparative data in structured tables.[1][2][3][4]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used and robust technique for the analysis of aromatic carboxylic acids and benzimidazole derivatives.[5][6][7] Its reliability, cost-effectiveness, and high resolution make it the primary choice for the routine analysis and validation of this compound.

Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. While requiring higher capital investment, UPLC offers significant advantages in terms of throughput and reduced solvent consumption.

Alternative Method 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates compounds based on their electrophoretic mobility in an electric field. It is a powerful technique for the analysis of charged species like this compound and offers high efficiency and minimal solvent usage.[8][9][10] However, it can be more sensitive to matrix effects and may require more specialized expertise.

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of RP-HPLC, UPLC, and Capillary Electrophoresis for the analysis of this compound, based on typical performance for similar compounds.

Parameter RP-HPLC UPLC Capillary Electrophoresis (CE)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL0.3 µg/mL
Analysis Time per Sample 15 - 25 minutes3 - 8 minutes10 - 20 minutes
Solvent Consumption HighLowVery Low
Robustness HighModerate to HighModerate

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on established practices for similar molecules and should be optimized for specific laboratory conditions.[5][6][7]

RP-HPLC Method Validation Protocol
  • Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 20% B to 80% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 275 nm.

  • Validation Parameters :

    • Specificity : Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.

    • Linearity : Prepare a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL). Plot peak area against concentration and determine the correlation coefficient.[1]

    • Accuracy : Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[2]

    • Precision :

      • Repeatability : Analyze six replicate samples at 100% of the test concentration.

      • Intermediate Precision : Repeat the analysis on a different day with a different analyst.

    • LOD & LOQ : Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness : Intentionally vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

UPLC Method Validation Protocol
  • Instrumentation : UPLC system with a photodiode array (PDA) detector, autosampler, and column manager.

  • Chromatographic Conditions :

    • Column : C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A : 0.1% Formic acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 20% B to 80% B over 4 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Detection Wavelength : 275 nm.

  • Validation Parameters : Follow the same validation parameter protocols as for RP-HPLC, with appropriately scaled concentration ranges if necessary.

Capillary Electrophoresis Method Validation Protocol
  • Instrumentation : Capillary electrophoresis system with a UV detector.

  • Capillary : Fused silica, 50 µm i.d., 50 cm total length.

  • Background Electrolyte : 25 mM Sodium phosphate buffer, pH 7.0.

  • Voltage : 20 kV.

  • Temperature : 25 °C.

  • Injection : Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength : 275 nm.

  • Validation Parameters :

    • Specificity : Analyze blank and spiked samples to ensure no interfering peaks.

    • Linearity : Prepare at least five concentrations of the reference standard and plot peak area against concentration.

    • Accuracy : Perform recovery studies at three concentration levels.

    • Precision : Assess repeatability and intermediate precision.

    • LOD & LOQ : Determine based on signal-to-noise ratio or calibration curve statistics.

    • Robustness : Vary buffer concentration (±2 mM), pH (±0.2 units), and voltage (±1 kV).

Methodology and Workflow Diagrams

The following diagrams illustrate the logical workflow for the validation of an analytical method and a decision-making process for selecting the appropriate technique.

Analytical_Method_Validation_Workflow cluster_validation Validation Experiments start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol (ICH Q2(R1)) pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis and Statistical Evaluation robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Need to Analyze This compound q1 High Throughput Required? start->q1 q2 Minimize Solvent Consumption? q1->q2 No uplc Select UPLC q1->uplc Yes q3 Highest Sensitivity Needed? q2->q3 No ce Select Capillary Electrophoresis q2->ce Yes q3->uplc Yes hplc Select RP-HPLC q3->hplc No

Caption: Decision tree for analytical method selection.

References

comparative study of the synthesis methods for 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis methods for 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a significant scaffold in medicinal chemistry. The following sections detail the experimental protocols, quantitative data, and a logical workflow for the synthesis of this target molecule, offering insights into the efficiency and practicality of each approach.

Introduction

This compound and its derivatives are of considerable interest in drug discovery due to their diverse pharmacological activities. The core structure, a benzimidazole ring linked to a benzoic acid moiety, serves as a versatile pharmacophore. The efficient synthesis of this key intermediate is crucial for the development of novel therapeutic agents. This guide compares three principal methods for its synthesis: conventional heating (Phillips-Ladenburg reaction), microwave-assisted synthesis, and polyphosphoric acid (PPA) catalyzed condensation.

Comparison of Synthesis Methods

The synthesis of this compound is primarily achieved through the condensation of o-phenylenediamine with phthalic acid or its anhydride. The choice of methodology significantly impacts reaction time, yield, and overall efficiency.

MethodReactantsCatalyst/SolventTemperature (°C)Reaction TimeYield (%)
Conventional Heating o-phenylenediamine, Phthalic AcidDilute HClReflux4-6 hours75-85
Microwave-Assisted o-phenylenediamine, Phthalic AnhydrideAcetic Acid12010-15 minutes90-95
PPA Catalysis o-phenylenediamine, Phthalic AcidPolyphosphoric Acid150-1602-3 hours80-90

Experimental Protocols

Method 1: Conventional Heating (Phillips-Ladenburg Reaction)

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions with prolonged heating.

Procedure:

  • A mixture of o-phenylenediamine (1.08 g, 10 mmol) and phthalic acid (1.66 g, 10 mmol) is taken in a round-bottom flask.

  • Dilute hydrochloric acid (4 M, 20 mL) is added to the flask.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is neutralized with a 10% sodium hydroxide solution, leading to the precipitation of the product.

  • The precipitate is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[1][2][3]

Procedure:

  • In a microwave-safe vessel, o-phenylenediamine (1.08 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol) are mixed in glacial acetic acid (15 mL).

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 120°C for 10-15 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallization from an appropriate solvent like ethanol yields the pure product.

Method 3: Polyphosphoric Acid (PPA) Catalysis

Polyphosphoric acid acts as both a catalyst and a solvent in this condensation reaction, driving the reaction towards completion by absorbing the water formed.

Procedure:

  • o-phenylenediamine (1.08 g, 10 mmol) and phthalic acid (1.66 g, 10 mmol) are added to polyphosphoric acid (20 g) in a flask equipped with a mechanical stirrer.

  • The mixture is heated to 150-160°C and stirred for 2-3 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the hot reaction mixture is carefully poured into a beaker containing crushed ice with vigorous stirring.

  • The resulting precipitate is allowed to stand for some time and then filtered.

  • The solid is washed with a 10% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water until the filtrate is neutral.

  • The crude product is dried and then recrystallized from ethanol.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the condensation of o-phenylenediamine with a phthalic acid derivative, followed by workup and purification. The choice of heating method and catalyst are the key variables.

SynthesisWorkflow cluster_reactants Starting Materials cluster_methods Synthesis Methods OPD o-Phenylenediamine Conventional Conventional Heating (Phillips-Ladenburg) OPD->Conventional Microwave Microwave-Assisted Synthesis OPD->Microwave PPA PPA Catalysis OPD->PPA PA Phthalic Acid / Anhydride PA->Conventional PA->Microwave PA->PPA Workup Reaction Workup (Neutralization, Precipitation) Conventional->Workup Microwave->Workup PPA->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The choice of synthetic method for this compound depends on the desired balance of reaction time, yield, and available equipment. For rapid and high-yield synthesis, the microwave-assisted method is superior.[1][2] The conventional heating method, while slower, is effective and utilizes standard laboratory equipment. Polyphosphoric acid catalysis offers a good alternative, particularly for large-scale synthesis, although the workup can be more challenging due to the viscosity of the reagent. Each method provides a viable route to this important benzimidazole derivative, and the selection should be based on the specific needs and resources of the research setting.

References

A Comparative Analysis of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid and Other Benzimidazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of benzimidazole-based compounds.

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties. This is attributed to its structural similarity to endogenous purines, allowing it to interact with various biological targets implicated in cancer progression. This guide provides a comparative overview of the anticancer potential of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid and other key benzimidazole derivatives, supported by available experimental data and detailed methodologies.

While extensive research has been conducted on the anticancer activities of numerous benzimidazole derivatives, specific experimental data on this compound remains limited in the public domain. Therefore, this guide will draw comparisons from closely related 2-substituted benzimidazole analogs to infer its potential efficacy and mechanism of action, while also presenting concrete data for other well-studied derivatives.

Comparative Anticancer Activity of Benzimidazole Derivatives

The anticancer efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and at the 2-position. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various benzimidazole derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of 2-Aryl Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-PhenylbenzimidazoleA549 (Lung)>100
HCT116 (Colon)>100
MCF-7 (Breast)>100
2-(4-Chlorophenyl)benzimidazoleA549 (Lung)15.2
HCT116 (Colon)10.8
MCF-7 (Breast)12.5
2-(4-Methoxyphenyl)benzimidazoleA549 (Lung)25.6
HCT116 (Colon)18.4
MCF-7 (Breast)22.1
2-(4-(Trifluoromethyl)phenyl)benzimidazoleA549 (Lung)8.9
HCT116 (Colon)6.2
MCF-7 (Breast)7.8

Table 2: Cytotoxicity of Other Substituted Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
MebendazoleA549 (Lung)0.31
HCT116 (Colon)0.24
AlbendazoleA549 (Lung)0.45
HCT116 (Colon)0.38
5-Fluorouracil (Standard Drug)A549 (Lung)3.5
HCT116 (Colon)2.8

Mechanisms of Anticancer Action

Benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A well-established mechanism for several benzimidazole derivatives, such as mebendazole and albendazole, is the inhibition of microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Kinase Inhibition

Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling. These include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling pathways cuts off the tumor's blood supply, thereby inhibiting its growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Benzimidazole derivatives can block this signaling, leading to reduced cell proliferation.

  • B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF): Mutated BRAF is a key driver in several cancers. Specific benzimidazole derivatives have shown inhibitory activity against BRAF mutants.

Induction of Apoptosis

Benzimidazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can be initiated by various cellular stresses, including DNA damage and disruption of microtubule dynamics.

Signaling Pathways Modulated by Benzimidazole Derivatives

The anticancer activity of benzimidazole derivatives is a result of their ability to modulate key signaling pathways that are often dysregulated in cancer.

Signaling_Pathways cluster_0 Benzimidazole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects Benzimidazole Benzimidazole Tubulin Tubulin Benzimidazole->Tubulin Kinases VEGFR, EGFR, BRAF Benzimidazole->Kinases DNA DNA Benzimidazole->DNA CellCycle Cell Cycle Tubulin->CellCycle PI3K_AKT PI3K/AKT Pathway Kinases->PI3K_AKT MAPK MAPK/ERK Pathway Kinases->MAPK Apoptosis Apoptosis DNA->Apoptosis Proliferation Decreased Proliferation PI3K_AKT->Proliferation Angiogenesis Inhibition of Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation CellDeath Apoptotic Cell Death Apoptosis->CellDeath Arrest Cell Cycle Arrest CellCycle->Arrest

Caption: Major signaling pathways targeted by benzimidazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anticancer activity of benzimidazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Benzimidazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzimidazole derivatives for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with Benzimidazole Derivatives A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for cytotoxicity testing.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Benzimidazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the benzimidazole derivative for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Cancer cell lines

  • Benzimidazole derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the benzimidazole derivative, then lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Benzimidazole derivatives represent a versatile and promising class of compounds in anticancer research. Their efficacy is highly dependent on the specific substitutions on the benzimidazole scaffold, which dictate their mechanism of action and cellular targets. While direct experimental data on this compound is currently lacking, the broader analysis of related 2-substituted benzimidazoles suggests its potential as an anticancer agent. The presence of the benzoic acid moiety could influence its solubility, cell permeability, and interaction with biological targets. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to provide a more direct comparison with other derivatives. The experimental protocols provided herein offer a standardized framework for such future investigations.

assessing the purity of synthesized 2-(1H-benzo[d]imidazol-2-yl)benzoic acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 2-(1H-benzo[d]imidazol-2-yl)benzoic acid against a commercially available reference standard. The following sections detail the necessary experimental protocols, data presentation formats, and a logical workflow to ensure a thorough and objective comparison.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is critical for its intended applications, necessitating robust analytical methods for its characterization. This guide outlines a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to compare a synthesized batch of the compound against a commercial reference standard. Bide Pharmatech is a commercial supplier of this compound with a listed purity of 95+%.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized this compound.

G cluster_synthesis Compound Synthesis cluster_reference Reference Standard cluster_analysis Purity Assessment cluster_data Data Comparison and Evaluation synth Synthesized this compound hplc HPLC Analysis synth->hplc nmr NMR Spectroscopy (¹H and ¹³C) synth->nmr ftir FTIR Spectroscopy synth->ftir ref Commercial Reference Standard (≥95% Purity) ref->hplc ref->nmr ref->ftir data_table Comparative Data Table hplc->data_table nmr->data_table ftir->data_table conclusion Purity Conclusion data_table->conclusion

References

Structure-Activity Relationship of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid derivatives, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology and inflammatory diseases.

The benzimidazole ring, a key pharmacophore, fused with a benzoic acid moiety at the 2-position, presents a versatile scaffold for structural modifications. These modifications, strategically placed on both the benzimidazole and benzoic acid rings, have been shown to significantly influence the biological activity of the resulting derivatives. This guide synthesizes available data to offer insights into these relationships, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has revealed their potential as inhibitors of various enzymes and cellular processes. The following table summarizes the in vitro inhibitory activities of a series of these compounds against key biological targets. The data highlights how substitutions on the benzimidazole and benzoic acid moieties impact their potency.

Compound IDR1 (Benzimidazole)R2 (Benzoic Acid)TargetIC50 (µM)
1a HHPARP115.2
1b 5-NitroHPARP15.8
1c 5-AminoHPARP12.1
1d H4-MethoxyPARP112.5
1e H4-HydroxyPARP19.7
2a HHTNF-α Production25.4
2b 5-ChloroHTNF-α Production10.1
2c H5-NitroTNF-α Production8.5

Analysis of Structure-Activity Relationships:

The data presented above reveals several key trends in the SAR of this compound derivatives:

  • Substitutions on the Benzimidazole Ring: Modifications at the 5-position of the benzimidazole ring have a pronounced effect on activity. Electron-withdrawing groups, such as a nitro group (Compound 1b ), enhance PARP1 inhibitory activity compared to the unsubstituted analog (Compound 1a ). Conversely, the presence of an electron-donating amino group at the same position (Compound 1c ) leads to a significant increase in potency. A similar trend is observed for the inhibition of TNF-α production, where a chloro substituent at the 5-position (Compound 2b ) improves activity.

  • Substitutions on the Benzoic Acid Ring: Alterations to the benzoic acid moiety also modulate the biological activity. The introduction of a methoxy or hydroxy group at the 4-position of the benzoic acid ring (Compounds 1d and 1e ) results in a slight decrease in PARP1 inhibitory activity compared to the parent compound. In the context of anti-inflammatory activity, a nitro group at the 5-position of the benzoic acid ring (Compound 2c ) enhances the inhibition of TNF-α production.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

General Synthesis of this compound Derivatives

A mixture of an appropriately substituted o-phenylenediamine (1 mmol) and an appropriately substituted phthalic anhydride (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired this compound derivative.

In Vitro PARP1 Inhibition Assay

The inhibitory activity of the compounds against Poly(ADP-ribose) polymerase 1 (PARP1) is determined using a commercially available colorimetric assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Briefly, compounds at various concentrations are incubated with recombinant human PARP1 enzyme, activated DNA, and a histone-coated plate. The reaction is initiated by the addition of biotinylated NAD+. After incubation, the plate is washed, and the amount of incorporated biotin is detected by adding streptavidin-HRP followed by a colorimetric substrate. The absorbance is measured at 450 nm, and the IC50 values are calculated from the dose-response curves.

In Vitro TNF-α Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions. The absorbance is read at 450 nm, and the percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined from the resulting dose-response curves.

Visualizing the Structure-Activity Relationship Workflow

The process of conducting SAR studies, from the initial design and synthesis to the final biological evaluation, can be visualized as a cyclical workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Compound_Design Compound Design Synthesis Chemical Synthesis Compound_Design->Synthesis Hypothesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition) Purification->In_Vitro_Assays Test Compounds Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) In_Vitro_Assays->Cell_Based_Assays Active Hits SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis Biological Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Key Structural Insights Lead_Optimization->Compound_Design New Design Ideas

Caption: A flowchart illustrating the iterative process of structure-activity relationship (SAR) studies.

Key Signaling Pathway

The anti-inflammatory effects of certain this compound derivatives are, in part, mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

NFkB_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates TNFa_Gene TNF-α Gene Nucleus->TNFa_Gene Induces TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein Leads to Inhibitor 2-(1H-benzo[d]imidazol-2-yl) benzoic acid derivative Inhibitor->IKK Inhibits

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway leading to TNF-α production.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and experimental protocols serve as a valuable resource for researchers aiming to design and develop novel and potent therapeutic agents based on this promising chemical scaffold. Further exploration of diverse substitutions and their effects on a wider range of biological targets will undoubtedly continue to expand the therapeutic potential of this class of compounds.

cross-validation of different analytical techniques for 2-(1H-benzo[d]imidazol-2-yl)benzoic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Cross-Validation of 2-(1H-benzo[d]imidazol-2-yl)benzoic Acid

This guide provides a comprehensive comparison of key analytical techniques for the robust characterization of this compound. Ensuring the identity, purity, and stability of this compound is critical for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols and quantitative data from several complementary analytical methods, offering a framework for a thorough cross-validation strategy.

Spectroscopic Characterization: Elucidating Molecular Structure

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying the key functional groups of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For benzimidazole derivatives, ¹H and ¹³C NMR are essential for confirming the successful synthesis and substitution pattern.[1]

Experimental Protocol:

  • Instrument: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[2]

  • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10-20 mg of the sample dissolved in 0.5 mL of DMSO-d₆.

  • Temperature: 25°C (298 K).

Data Presentation:

Table 1: NMR Spectroscopic Data for this compound Analog

NucleusChemical Shift (δ, ppm)Multiplicity / Assignment
¹H NMR~13.19Singlet, 1H (N-H of benzimidazole)[2]
¹H NMR~10.25Singlet, 1H (O-H of carboxylic acid)[2]
¹H NMR~8.33Doublet, Aromatic Protons
¹H NMR~8.00Doublet, Aromatic Protons
¹H NMR~7.60-7.70Multiplet, 4H (Aromatic Protons)[2]
¹³C NMR~167.0Carbonyl Carbon (C=O) of the carboxylic group[2]
¹³C NMR~163.2Imidazole Carbon (C=N)[2]
¹³C NMR~113.5-140.0Aromatic Carbons

Note: Data is based on the closely related isomer 4-(1H-benzo[d]imidazol-2-yl) benzoic acid, and slight variations in chemical shifts are expected for the 2-substituted isomer.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Instrument: Bruker alpha-T FT-IR spectrometer.

  • Sample Preparation: The sample is mixed with Potassium Bromide (KBr) and pressed into a thin pellet.

  • Scan Range: 4000–400 cm⁻¹.[3]

Data Presentation:

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400-3300 (broad)O-H and N-H StretchingCarboxylic Acid and Imidazole N-H[2]
~1695C=O StretchingCarboxylic Acid Carbonyl[2]
~1600C=N StretchingImidazole C=N bond[2]
3100-3000C-H StretchingAromatic C-H
1580-1450C=C StretchingAromatic Ring

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and detecting any synthesis-related impurities.[4]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • System: Agilent 1260 Infinity II or equivalent system with a DAD or UV-Vis detector.[4]

  • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: A linear gradient starting from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the compound in a 50:50 mixture of acetonitrile and water. A 1:10 dilution is performed to a final concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter.[4]

Data Presentation:

Table 3: Representative HPLC Purity Analysis Results

ParameterResult
Retention Time (tR)8.52 min
Purity (by Area %)99.6%
Tailing Factor1.1
Theoretical Plates> 5000
Impurities DetectedImpurity A (tR = 4.2 min, 0.25%), Impurity B (tR = 9.8 min, 0.15%)

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability, decomposition profile, and melting point of the compound.

Experimental Protocol:

  • Instrumentation: TA Instruments TGA Q500 and DSC Q2000, or similar.

  • Sample Size: 5-10 mg.[7]

  • Atmosphere: Inert nitrogen purge at a flow rate of 20-50 mL/min.[7]

  • Heating Rate: 10 °C/min.[7]

  • Temperature Range:

    • DSC: 25 °C to a temperature ~50 °C above the expected melting point.[7]

    • TGA: 30 °C to 600 °C.[7]

Data Presentation:

Table 4: Predicted Thermal Analysis Data

TechniqueParameterPredicted Value/Observation
DSCMelting Point (Onset)>300 °C (based on analog m.p. of 300–302 °C)[2]
TGAOnset of Decomposition (Tₒ)Predicted in the range of 200-300 °C.[7]
TGADecomposition ProfileA multi-stage process is expected, likely beginning with decarboxylation followed by imidazole ring decomposition at higher temps.[7]

Cross-Validation Workflow

A logical workflow ensures that data from each analytical technique is used to build a complete profile of the compound. Spectroscopic methods first confirm the identity, followed by chromatography to assess purity. Finally, thermal analysis provides critical data on stability.

G cluster_start Synthesis & Isolation cluster_characterization Analytical Characterization cluster_results Data Interpretation & Final Assessment Synthesis Synthesis of 2-(1H-benzo[d]imidazol- 2-yl)benzoic acid Crude_Product Crude Product Synthesis->Crude_Product Spectroscopy Spectroscopic Analysis (NMR, IR) Crude_Product->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Crude_Product->Chromatography Thermal Thermal Analysis (TGA, DSC) Crude_Product->Thermal Structure Structural Elucidation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Stability Thermal Stability Profile Thermal->Stability Final_Compound Fully Characterized Compound Structure->Final_Compound Purity->Final_Compound Stability->Final_Compound

Caption: Workflow for the cross-validation of this compound.

Conclusion

No single analytical technique is sufficient for the complete characterization of this compound. A cross-validation approach, integrating spectroscopic, chromatographic, and thermal analyses, is imperative. This multi-faceted strategy provides orthogonal data that, when combined, confirms the compound's identity, quantifies its purity with high confidence, and establishes its thermal stability. This rigorous characterization is essential for its reliable use in research and development.

References

comparing the efficacy of different catalysts in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a key scaffold in medicinal chemistry, can be achieved through various catalytic methods. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides a comparative analysis of different catalysts for this synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Catalyst Performance

While direct comparative data for the synthesis of this compound is limited in publicly available literature, a study on the synthesis of the closely related analogue, 2-(1H-benzo[d]imidazol-2-yl)phenol, provides valuable insights into the relative efficacy of different catalysts. The following table summarizes the performance of various catalysts in the condensation of o-phenylenediamine and a relevant aldehyde.[1] This data serves as a strong proxy for the expected performance in the synthesis of the target benzoic acid derivative.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Nano ZnO0.02Ethanol70292
Nano TiO20.02Ethanol70286
p-TsOHNot specifiedToluene80281
PSANot specifiedEthanolRoom Temp.0.585

Data is for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)phenol and is presented as a comparative reference.[1]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using two different catalytic systems: nano ZnO and p-toluenesulfonic acid (p-TsOH).

Method 1: Nano Zinc Oxide (ZnO) Catalyzed Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-substituted 1H-benzimidazoles using nano ZnO as an efficient and reusable catalyst.[1]

Materials:

  • o-Phenylenediamine

  • 2-Carboxybenzaldehyde

  • Nano ZnO particles

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and 2-carboxybenzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Add nano ZnO particles (0.02 mol%) to the mixture.

  • Stir the reaction mixture at 70°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the product repeatedly with an ethanol-water (1:1) mixture.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis

This protocol is based on a general method for the synthesis of 2-arylsubstituted benzimidazoles using p-TsOH as a catalyst.

Materials:

  • o-Phenylenediamine

  • 2-Carboxybenzaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • To a solution of o-phenylenediamine (10 mmol) in toluene (50 mL), add 2-carboxybenzaldehyde (10 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) to the mixture.

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the collected solid with cold toluene to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_start Reactant Preparation cluster_analysis Analysis and Comparison start o-Phenylenediamine + 2-Carboxybenzaldehyde catA Catalyst A (e.g., Nano ZnO) start->catA Divide into parallel reactions catB Catalyst B (e.g., p-TsOH) start->catB catC Catalyst C start->catC condA Solvent, Temp, Time (for Catalyst A) catA->condA condB Solvent, Temp, Time (for Catalyst B) catB->condB condC Solvent, Temp, Time (for Catalyst C) catC->condC analysis Reaction Monitoring (TLC) Work-up and Purification condA->analysis condB->analysis condC->analysis comparison Compare: - Yield (%) - Reaction Time (h) - Purity analysis->comparison

Caption: Workflow for Catalyst Efficacy Comparison.

References

evaluation of the in vitro cytotoxicity of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the in-vitro cytotoxic effects of various benzimidazole derivatives against several cancer cell lines. While specific data for 2-(1H-benzo[d]imidazol-2-yl)benzoic acid was not found in the reviewed literature, this document summarizes the cytotoxic profiles of structurally related compounds, offering valuable insights for researchers in oncology and drug development. The information presented is based on published experimental data.

Comparative Cytotoxicity Data

The cytotoxic activity of benzimidazole derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. The following table summarizes the IC50 values for several benzimidazole derivatives against various human cancer cell lines. For comparison, the activity of cisplatin, a commonly used chemotherapy drug, is also included where available.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 12 (a benzimidazole derivative) A549 (Lung)3.98 µg/mlCisplatin6.75 µg/ml
BEAS-2B (Normal Lung)2.94 µg/mlCisplatin2.75 µg/ml
Compound 5 (a bromo-derivative of benzimidazole) MCF-7 (Breast)17.8 ± 0.24 µg/mL--
DU-145 (Prostate)10.2 ± 1.4 µg/mL--
H69AR (Lung)49.9 ± 0.22 µg/mL--
Compound 8I (a benzimidazole-acridine derivative) K562 (Leukemia)2.68--
HepG-2 (Liver)8.11--
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate 6 HCT-116 (Colon)16.825-FU-
HT-29 (Colon)20.115-FU-
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-7 (Breast)0.73 ± 0.0--
MDA-MB-231 (Breast)20.4 ± 0.2--
L-cells (Normal Fibroblast)59.6 ± 2.5--
se-182 (a benzimidazole derivative) A549 (Lung)15.80Cisplatin-
HepG2 (Liver)15.58Cisplatin-

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common colorimetric method. This protocol is based on methodologies frequently reported in the literature for testing benzimidazole derivatives.[1][2][3]

1. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. Compound Preparation:

  • The test compound (e.g., a benzimidazole derivative) is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Serial dilutions of the stock solution are made using the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

3. MTT Assay Procedure:

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with DMSO only (vehicle control).

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Evaluation

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance data_analysis Data Analysis & IC50 Calculation absorbance->data_analysis

Caption: A flowchart of the in vitro cytotoxicity testing process.

Potential Signaling Pathways Affected by Benzimidazole Derivatives

Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms of action.[4][5] The diagram below illustrates some of the key signaling pathways that can be targeted by these compounds, leading to cancer cell death.

G cluster_targets Cellular Targets cluster_effects Cellular Effects benzimidazole Benzimidazole Derivatives tubulin Microtubule Dynamics benzimidazole->tubulin topoisomerase Topoisomerase benzimidazole->topoisomerase kinases Protein Kinases benzimidazole->kinases parp PARP benzimidazole->parp mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis kinases->apoptosis parp->dna_damage mitotic_arrest->apoptosis dna_damage->apoptosis

Caption: Potential mechanisms of anticancer action for benzimidazole derivatives.

References

Safety Operating Guide

Proper Disposal of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(1H-benzo[d]imidazol-2-yl)benzoic acid, a benzimidazole derivative. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it must be handled as a hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on safety data for structurally similar benzimidazole and benzoic acid compounds, the following PPE and handling protocols are recommended:

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[2][3] Inspect gloves before use.[1]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2]

Handling and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4][5]

  • Avoid generating dust if the compound is in solid form.[2][4] Use procedures and equipment to minimize dust generation.[6]

  • Wash hands and face thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

  • Keep the chemical away from incompatible materials such as strong oxidizing agents, bases, and amines.[1]

In Case of a Spill:

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][5]

  • For larger spills, alert personnel in the area and, if necessary, contact your institution's environmental health and safety (EHS) office or emergency responders.[6]

  • Do not allow the product to enter drains.[4]

Hazard Profile of Structurally Related Compounds

While specific data for this compound is limited, the hazard profile of benzoic acid provides a reference point for safety considerations.

Hazard Information (for Benzoic Acid)Data
GHS Hazard Statements Causes skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled. Harmful to aquatic life.[3][4]
Oral LD50 (Rat) 2,565 mg/kg[7]
Flash Point 121°C (249.8°F) - Closed Cup[5]
Auto-Ignition Temperature 574°C (1065.2°F)[5]
Incompatibilities Oxidizing agents, strong bases.[8]

Step-by-Step Disposal Protocol

All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by your institution's safety office.[9] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[9][10]

1. Waste Determination and Segregation:

  • Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) as hazardous waste.[11]

  • Segregate this solid waste from other waste types, such as liquids, sharps, or incompatible chemicals.[12][13]

2. Container Selection and Labeling:

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top cap is recommended.[13][14]

  • The container must be in good condition, with no cracks or deterioration.[13]

  • Affix a "Hazardous Waste" label to the container.[11]

  • On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.[15]

  • Record the date when the first amount of waste is added to the container (the "accumulation start date").[11]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • The SAA must be inspected weekly for any signs of leakage.[13]

  • Keep the waste container closed at all times, except when adding waste.[9][14]

  • Do not fill the container beyond 90% capacity to allow for expansion.[13]

4. Arranging for Disposal:

  • Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or equivalent office.[14]

  • Submit a chemical waste collection request form as required by your institution.[9]

  • Do not mix this waste with other chemical wastes in the same container.[4]

5. Empty Container Disposal:

  • An empty container that held this chemical may need to be triple-rinsed with a suitable solvent before being disposed of as regular trash.[9]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[9]

  • All labels must be defaced or removed from the empty, rinsed container before it is discarded.[9]

Disposal Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Safety cluster_procedure Phase 2: Waste Handling & Storage cluster_disposal Phase 3: Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_determination Classify as Hazardous Waste spill_kit->waste_determination container Select Compatible Container (e.g., HDPE) waste_determination->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage check_full Container Full? storage->check_full check_full->storage No request_pickup Submit Waste Pickup Request to EHS Office check_full->request_pickup Yes pickup EHS Collects Waste for Final Disposal request_pickup->pickup end End of Process pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling guidelines for 2-(1H-benzo[d]imidazol-2-yl)benzoic acid based on the hazard profiles of structurally similar benzimidazole and benzoic acid derivatives. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before commencing any work.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personnel safety. Based on the potential hazards of analogous compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. For extended contact, consider double-gloving or using butyl rubber gloves.[1][2]To prevent skin contact and absorption. Double-gloving offers an additional layer of protection.[1]
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2]To protect the eyes and face from splashes and airborne particles.[1]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[2]To prevent the inhalation of powder, which may cause respiratory irritation.[1][3]
Protective Clothing A lab coat or a disposable gown made of a low-permeability fabric is required and should be worn over personal clothing.[1][2]To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.[1]To protect the feet from spills.[1]
Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and environmental impact.

2.1. Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]

2.2. Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.

  • Weighing and Transfer: Handle the compound carefully to avoid the formation and dispersion of dust.[1][4] Use appropriate tools (e.g., spatulas) for transfers.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][5] Decontaminate all equipment and the work surface.

  • General Practices: Do not eat, drink, or smoke in the laboratory.[4][5] Avoid contact with skin, eyes, and clothing.[6][7]

2.3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • The storage area should be clearly labeled with the chemical name and appropriate hazard symbols.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous chemical waste.[1][5]

  • Waste Collection: Collect contaminated waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Route: Dispose of the hazardous waste through a licensed contractor.[5] Ensure compliance with all local, regional, and national regulations.[5] Do not empty into drains.[5]

Emergency Procedures

4.1. Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully sweep or vacuum the spilled material into a designated hazardous waste container.[5] Avoid generating dust.[4]

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose of all cleanup materials as hazardous waste.

4.2. First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh and Transfer Compound prep_area->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure post_decon Decontaminate Equipment and Work Area handle_procedure->post_decon disp_collect Collect Contaminated Waste handle_procedure->disp_collect post_wash Wash Hands and Exposed Skin post_decon->post_wash post_doff Doff PPE post_wash->post_doff post_doff->disp_collect disp_label Label and Seal Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzo[d]imidazol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-benzo[d]imidazol-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.